GSK-2250665A
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-[[4-benzyl-6-[(6-ethyl-1,3-benzothiazol-2-yl)amino]pyrimidin-2-yl]amino]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5OS/c1-2-17-8-13-22-23(15-17)33-26(29-22)31-24-16-20(14-18-6-4-3-5-7-18)28-25(30-24)27-19-9-11-21(32)12-10-19/h3-8,13,15-16,19,21,32H,2,9-12,14H2,1H3,(H2,27,28,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRNXTSMYVCYLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)NC3=NC(=NC(=C3)CC4=CC=CC=C4)NC5CCC(CC5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Mechanism of Action of GSK-2250665A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK-2250665A is a potent and selective inhibitor of Inducible T-cell kinase (Itk), a critical enzyme in the T-cell receptor (TCR) signaling pathway. By targeting Itk, this compound modulates T-cell activation and subsequent inflammatory responses. This document provides a comprehensive overview of the mechanism of action of this compound, presenting key preclinical data, outlining the signaling pathways it influences, and detailing the experimental methodologies used in its characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this specific Itk inhibitor.
Core Mechanism of Action: Selective Inhibition of Itk
This compound exerts its therapeutic effect through the highly selective inhibition of Inducible T-cell kinase (Itk). Itk is a non-receptor tyrosine kinase belonging to the Tec family of kinases and plays a pivotal role in the signal transduction cascade initiated by the T-cell receptor (TCR). Upon TCR engagement with an antigen-presenting cell, a series of phosphorylation events leads to the activation of Itk. Activated Itk, in turn, phosphorylates and activates phospholipase C-gamma 1 (PLCγ1). This activation of PLCγ1 is a crucial step that leads to the generation of second messengers, inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which ultimately results in the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells) and AP-1. These transcription factors drive the expression of various pro-inflammatory cytokines, including interferon-gamma (IFNγ), a key mediator of inflammatory responses.
By binding to the ATP-binding site of Itk, this compound competitively inhibits its kinase activity. This blockade prevents the phosphorylation of downstream targets, thereby disrupting the TCR signaling cascade and attenuating T-cell activation and proliferation. The consequence is a significant reduction in the production of inflammatory cytokines, which forms the basis of its potential therapeutic utility in T-cell mediated inflammatory diseases.
Quantitative Data Summary
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Description |
| pKi (Itk) | 9.2 | A measure of the binding affinity of the inhibitor to the Itk enzyme. |
| pIC50 (IFNγ production in PBMCs) | 7.3 | The molar concentration of the inhibitor that causes 50% inhibition of Interferon-gamma production in Peripheral Blood Mononuclear Cells. |
Table 2: In Vitro Selectivity of this compound
| Kinase Target | pIC50 | Description |
| Aurora B kinase | 6.4 | A measure of the inhibitory activity against Aurora B kinase. |
| Btk (Bruton's tyrosine kinase) | 6.5 | A measure of the inhibitory activity against Bruton's tyrosine kinase. |
Signaling Pathway
The following diagram illustrates the Itk signaling pathway and the point of intervention for this compound.
Caption: The Itk signaling pathway, illustrating the central role of Itk in T-cell activation and the inhibitory action of this compound.
Experimental Protocols
Detailed, step-by-step experimental protocols for the characterization of this compound are not publicly available. The primary research describing this compound provides a general overview of the methods used. The following is a summary of the likely experimental approaches based on standard practices in the field and the information available.
4.1. In Vitro Kinase Inhibition Assays (General Overview)
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Objective: To determine the potency (e.g., IC50, Ki) of this compound against Itk and its selectivity against other kinases.
-
General Procedure:
-
Recombinant human Itk enzyme is incubated with a specific substrate (e.g., a peptide containing a tyrosine residue) and ATP in a suitable buffer.
-
This compound at various concentrations is added to the reaction mixture.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various detection methods, such as:
-
Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect the phosphorylated product.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.
-
-
The data are then plotted as the percentage of inhibition versus the inhibitor concentration, and the IC50 value is calculated using non-linear regression analysis.
-
A similar procedure is followed for a panel of other kinases to determine the selectivity profile.
-
4.2. Cellular Assay for IFNγ Production in PBMCs (General Overview)
-
Objective: To assess the functional activity of this compound in a cellular context by measuring its effect on cytokine production.
-
General Procedure:
-
Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy human donors using density gradient centrifugation (e.g., Ficoll-Paque).
-
The cells are cultured in a suitable medium and stimulated to produce IFNγ. Stimulation can be achieved using:
-
T-cell receptor agonists (e.g., anti-CD3 and anti-CD28 antibodies).
-
Mitogens (e.g., phytohemagglutinin (PHA)).
-
-
This compound at various concentrations is added to the cell cultures prior to or at the same time as the stimulation.
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The cells are incubated for a period of 24-72 hours to allow for cytokine production.
-
The cell culture supernatants are then collected.
-
The concentration of IFNγ in the supernatants is measured using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
The data are analyzed to determine the pIC50 value for the inhibition of IFNγ production.
-
Preclinical and Clinical Development Status
There is no publicly available information to suggest that this compound has entered clinical trials. Searches of clinical trial registries and GSK's publicly disclosed pipeline do not contain entries for this specific compound. It is possible that the development of this compound was discontinued (B1498344) during the preclinical phase for undisclosed reasons.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of Itk with demonstrated in vitro and cellular activity. Its mechanism of action, centered on the disruption of the TCR signaling pathway, highlights its potential as a therapeutic agent for T-cell mediated inflammatory diseases. While detailed experimental protocols and clinical data are not publicly available, the provided information offers a solid foundation for understanding the core pharmacology of this compound. Further research and disclosure from the developers would be necessary to fully elucidate its therapeutic potential and developmental trajectory.
In Vitro Biological Activity of GSK-2250665A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
GSK-2250665A is a potent and selective inhibitor of Interleukin-2 inducible T-cell kinase (Itk), a non-receptor tyrosine kinase crucial for T-cell receptor (TCR) signaling.[1] Its inhibitory activity has been characterized through various in vitro assays, demonstrating its potential as a modulator of T-cell mediated immune responses. This document provides a comprehensive guide to the in vitro biological activity of this compound, detailing its quantitative inhibitory data, the experimental protocols used for its characterization, and the signaling pathway it targets.
Quantitative In Vitro Biological Activity
The inhibitory potency and selectivity of this compound have been determined against its primary target, Itk, as well as other kinases. Furthermore, its functional impact on T-cell responses has been assessed by measuring the inhibition of cytokine production in peripheral blood mononuclear cells (PBMCs).
| Target | Assay Type | Value | Reference |
| Itk | Enzyme Assay | pKi = 9.2 | |
| Aurora B Kinase | Enzyme Assay | pIC50 = 6.4 | |
| Btk | Enzyme Assay | pIC50 = 6.5 |
Table 1: Kinase Inhibition Profile of this compound. This table summarizes the inhibitory activity of this compound against Itk and other kinases.
| Cellular Process | Cell Type | Assay Type | Value | Reference |
| IFNγ Production | PBMCs | Cellular Assay | pIC50 = 7.3 | [2] |
Table 2: Cellular Activity of this compound. This table details the functional inhibitory activity of this compound in a cellular context.
Itk Signaling Pathway and Inhibition by this compound
Itk plays a pivotal role in the signal transduction cascade downstream of the T-cell receptor. Upon TCR engagement, a series of phosphorylation events leads to the activation of Itk, which in turn phosphorylates and activates phospholipase C gamma 1 (PLCγ1). This leads to the generation of second messengers, calcium influx, and the activation of transcription factors that drive T-cell activation, proliferation, and cytokine production. This compound, as an Itk inhibitor, blocks this signaling cascade, thereby dampening the T-cell mediated immune response.
Figure 1: Itk Signaling Pathway and Inhibition by this compound. This diagram illustrates the key steps in the T-cell receptor signaling cascade involving Itk and the point of inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to characterize the biological activity of this compound.
Itk Kinase Assay
This protocol outlines a typical biochemical assay to determine the enzymatic inhibitory activity of a compound against Itk.
Figure 2: Workflow for a typical Itk Kinase Inhibition Assay. This diagram outlines the sequential steps involved in determining the in vitro enzymatic inhibition of Itk.
Materials:
-
Recombinant human Itk enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT, 2 mM MnCl₂)
-
Substrate (e.g., Poly-Glu,Tyr 4:1)
-
ATP
-
This compound
-
384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
Procedure:
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute in kinase buffer.
-
Add 1 µL of the diluted this compound or vehicle control (e.g., 5% DMSO) to the wells of a 384-well plate.
-
Add 2 µL of recombinant Itk enzyme solution to each well.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes).
-
Prepare a mixture of substrate and ATP in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final ATP concentration should be at or near the Km for Itk.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ Kinase Assay system, following the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Record the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the pIC50 or pKi value by fitting the concentration-response data to a suitable sigmoidal dose-response model.
IFNγ Production Assay in PBMCs
This protocol describes a cellular assay to measure the functional effect of this compound on cytokine production by human PBMCs.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin
-
This compound
-
Stimulants (e.g., Phytohaemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies)
-
96-well cell culture plates
-
IFNγ ELISA kit or other cytokine detection system
Procedure:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the PBMCs in complete RPMI 1640 medium and determine the cell concentration and viability.
-
Seed the PBMCs into a 96-well plate at a density of approximately 1-2 x 10⁵ cells per well.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the diluted this compound or vehicle control to the wells containing PBMCs and pre-incubate for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
Stimulate the cells by adding a pre-determined optimal concentration of a T-cell activator, such as PHA or a combination of anti-CD3 and anti-CD28 antibodies.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, centrifuge the plate and collect the cell-free supernatant.
-
Measure the concentration of IFNγ in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of IFNγ production for each concentration of this compound compared to the stimulated vehicle control.
-
Determine the pIC50 value by plotting the percent inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic equation.
References
GSK-2250665A: An In-Depth Technical Guide on its Role in T-Cell Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK-2250665A is a potent and selective inhibitor of Inducible T-cell Kinase (Itk), a critical enzyme in the T-cell receptor (TCR) signaling cascade. This document provides a comprehensive technical overview of the role of this compound in modulating T-cell function. It details the molecular mechanism of action, impact on downstream signaling pathways, and consequential effects on T-cell activation, proliferation, and cytokine production. This guide consolidates quantitative data on the compound's potency and efficacy, presents detailed experimental protocols for key assays, and utilizes visualizations to illustrate complex signaling events and workflows.
Introduction to T-Cell Signaling and the Role of Itk
T-cell activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with peptide-MHC complexes on antigen-presenting cells (APCs). This primary signal is insufficient for full T-cell activation and requires co-stimulatory signals, such as the interaction of CD28 on the T-cell with CD80/CD86 on the APC. The integration of these signals triggers a complex network of intracellular signaling pathways, culminating in T-cell proliferation, differentiation, and the execution of effector functions, including cytokine release.
Inducible T-cell Kinase (Itk), a member of the Tec family of non-receptor tyrosine kinases, is a pivotal component of the proximal TCR signaling machinery. Upon TCR activation, Itk is recruited to a multimolecular signaling complex and becomes activated. Activated Itk, in turn, phosphorylates and activates Phospholipase C-γ1 (PLC-γ1). This enzymatic activity of PLC-γ1 is crucial for the generation of second messengers, inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which propagate the signal downstream.
The IP3-mediated release of intracellular calcium stores and subsequent influx of extracellular calcium activates the transcription factor Nuclear Factor of Activated T-cells (NFAT). Concurrently, DAG activates Protein Kinase C theta (PKCθ), which is essential for the activation of the Nuclear Factor-kappa B (NF-κB) pathway. Together with the Ras-MAPK pathway, these signaling cascades orchestrate the transcriptional program that drives T-cell activation and effector function.
This compound: A Selective Itk Inhibitor
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for Itk. By targeting Itk, this compound effectively curtails the propagation of the TCR signal, thereby modulating T-cell responses.
Quantitative Data on Potency and Selectivity
The inhibitory activity of this compound has been characterized in various biochemical and cellular assays. The following table summarizes the key quantitative data.
| Parameter | Value | Assay System | Reference |
| pKi | 9.2 | Biochemical assay against Itk | [1][2] |
| pIC50 (IFNγ production) | 7.3 | Human Peripheral Blood Mononuclear Cells (PBMCs) | [3][4] |
| pIC50 (Aurora B kinase) | 6.4 | Biochemical assay | [1][2] |
| pIC50 (Btk) | 6.5 | Biochemical assay | [1][2] |
Mechanism of Action: Impact on T-Cell Signaling Pathways
This compound exerts its immunomodulatory effects by attenuating key downstream events of TCR signaling through the inhibition of Itk.
Inhibition of PLC-γ1 Activation and Calcium Mobilization
As a direct downstream target of Itk, the phosphorylation and activation of PLC-γ1 are significantly impaired in the presence of this compound. This disruption in PLC-γ1 activity leads to a reduction in the generation of IP3, resulting in diminished release of calcium from intracellular stores and a subsequent decrease in sustained calcium influx.
Attenuation of NFAT and NF-κB Activation
The reduced intracellular calcium levels directly impact the activation of the calcium-dependent phosphatase, calcineurin, which is responsible for dephosphorylating and activating NFAT. Consequently, this compound treatment leads to decreased NFAT nuclear translocation and transcriptional activity. Furthermore, by inhibiting the Itk-PLC-γ1 axis, the activation of PKCθ and the subsequent NF-κB signaling cascade are also dampened.
T-Cell Signaling Pathway Diagram
Functional Consequences of Itk Inhibition by this compound
The disruption of TCR signaling by this compound translates into measurable effects on T-cell function.
Inhibition of T-Cell Proliferation
By attenuating the signaling pathways that drive cell cycle entry and progression, this compound inhibits T-cell proliferation in response to TCR stimulation.
Modulation of Cytokine Production
A key consequence of Itk inhibition is the altered profile of cytokine secretion by T-cells. Notably, this compound has been shown to inhibit the production of Interferon-gamma (IFNγ) by peripheral blood mononuclear cells (PBMCs). Itk signaling is particularly important for the differentiation and function of T helper 2 (Th2) cells, suggesting that this compound would also suppress the production of Th2-associated cytokines such as IL-4 and IL-5.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on T-cell signaling and function.
T-Cell Proliferation Assay
This protocol outlines the measurement of T-cell proliferation using a dye dilution method.
Workflow Diagram:
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
Anti-CD3 and anti-CD28 antibodies
-
This compound (dissolved in DMSO)
-
96-well culture plates
-
Flow cytometer
Procedure:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Label the cells with the proliferation dye according to the manufacturer's instructions.
-
Wash and resuspend the labeled cells in complete RPMI-1640 medium.
-
Plate the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Prepare serial dilutions of this compound in complete medium and add to the wells. Include a vehicle control (DMSO).
-
Stimulate the cells with soluble or plate-bound anti-CD3 (1-5 µg/mL) and anti-CD28 (1-2 µg/mL) antibodies.
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and acquire data on a flow cytometer.
-
Analyze the data by gating on the T-cell population and quantifying the dilution of the proliferation dye as a measure of cell division.
Cytokine Production Assay (ELISA)
This protocol describes the measurement of cytokine secretion from stimulated T-cells.
Workflow Diagram:
Materials:
-
Human PBMCs
-
Complete RPMI-1640 medium
-
Anti-CD3 and anti-CD28 antibodies
-
This compound (dissolved in DMSO)
-
96-well culture plates
-
ELISA kit for the cytokine of interest (e.g., IFNγ, IL-4)
-
Microplate reader
Procedure:
-
Isolate and plate PBMCs as described in the T-cell proliferation assay protocol.
-
Add serial dilutions of this compound and a vehicle control.
-
Stimulate the cells with anti-CD3/CD28 antibodies.
-
Incubate the plate for 24-72 hours, depending on the cytokine of interest.
-
Centrifuge the plate and carefully collect the supernatant.
-
Perform the ELISA for the target cytokine according to the manufacturer's protocol.
-
Read the absorbance on a microplate reader and calculate the cytokine concentration based on a standard curve.
Calcium Mobilization Assay
This protocol details the measurement of intracellular calcium flux in T-cells.
Workflow Diagram:
Materials:
-
Jurkat T-cells or primary human T-cells
-
HBSS (with calcium and magnesium)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Indo-1 AM)
-
Pluronic F-127
-
Anti-CD3 antibody
-
This compound (dissolved in DMSO)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Resuspend T-cells in HBSS.
-
Load the cells with the calcium indicator dye according to the manufacturer's protocol. Pluronic F-127 is often used to aid in dye loading.
-
Wash the cells to remove excess dye and resuspend in HBSS.
-
Plate the cells in a 96-well plate.
-
Add serial dilutions of this compound and a vehicle control, and incubate for a short period.
-
Place the plate in the fluorescence plate reader and acquire a baseline fluorescence reading.
-
Inject the anti-CD3 antibody to stimulate the cells and immediately begin kinetic reading of fluorescence intensity over several minutes.
-
Analyze the data to determine the effect of this compound on the kinetics and magnitude of the calcium flux.
Conclusion
This compound is a valuable research tool for dissecting the role of Itk in T-cell biology. Its high potency and selectivity make it a suitable probe for investigating the downstream consequences of Itk inhibition in various T-cell subsets and in the context of different immune responses. The experimental protocols provided in this guide offer a framework for researchers to further explore the immunomodulatory properties of this compound and to evaluate its potential as a therapeutic agent for T-cell-mediated inflammatory and autoimmune diseases. The detailed understanding of its mechanism of action on T-cell signaling pathways is crucial for its rational application in both basic research and drug development.
References
- 1. T Cell Calcium Mobilization Study (Flow Cytometry) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A PLC-γ1 Feedback Pathway Regulates Lck Substrate Phosphorylation at the T Cell Receptor and SLP-76 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
GSK-2250665A: A Technical Guide to its Target Validation as a Selective Itk Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK-2250665A is a potent and selective inhibitor of Interleukin-2 inducible T-cell kinase (Itk), a critical enzyme in the T-cell receptor (TCR) signaling pathway. This document provides an in-depth technical overview of the target validation studies for this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of immunology, oncology, and drug development.
Introduction
Interleukin-2 inducible T-cell kinase (Itk) is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It plays a pivotal role in the signal transduction cascade initiated by the engagement of the T-cell receptor (TCR) with antigen-presenting cells. Upon TCR activation, Itk is recruited to the cell membrane and participates in the activation of downstream signaling molecules, ultimately leading to T-cell proliferation, differentiation, and cytokine release. Given its central role in T-cell function, Itk has emerged as a promising therapeutic target for a range of autoimmune and inflammatory diseases, as well as T-cell-mediated malignancies.
This compound was identified as a highly selective inhibitor of Itk through a template-hopping strategy from an initial aminopyrazole series.[1] This guide details the key experiments that have validated Itk as the primary target of this compound and characterized its inhibitory activity.
Quantitative Data Summary
The inhibitory potency and selectivity of this compound against its primary target, Itk, and other related kinases have been determined through various biochemical and cellular assays. The key quantitative data are summarized in the table below for clear comparison.
| Parameter | Target/Assay | Value | Reference |
| pKi | Itk (Biochemical Assay) | 9.2 | [2][3] |
| pIC50 | Itk (Biochemical Assay) | Not explicitly stated, but pKi of 9.2 suggests high potency | |
| pIC50 | Aurora B kinase (Biochemical Assay) | 6.4 | [3] |
| pIC50 | Bruton's tyrosine kinase (Btk) (Biochemical Assay) | 6.5 | [3] |
| pIC50 | IFNγ production in PBMCs (Cellular Assay) | 7.3 |
Table 1: Summary of Quantitative Inhibitory Activity of this compound
Signaling Pathway
This compound exerts its therapeutic effect by inhibiting Itk within the T-cell receptor signaling pathway. The following diagram illustrates the key components of this pathway and the point of intervention by this compound.
Caption: T-Cell Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments conducted to validate the target and activity of this compound, based on the procedures described by Alder et al. (2013).
Itk Biochemical Kinase Assay
This assay quantifies the enzymatic activity of Itk and the inhibitory effect of this compound.
Experimental Workflow:
Caption: Workflow for the Itk Biochemical Kinase Assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human Itk enzyme in an appropriate kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare serial dilutions of this compound in DMSO, followed by dilution in kinase buffer.
-
Prepare a solution of the substrate (e.g., poly(Glu,Tyr) 4:1) in kinase buffer.
-
Prepare a solution of ATP at the desired concentration (e.g., at the Km for Itk) in kinase buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add a small volume of the diluted this compound or DMSO (for control wells).
-
Add the Itk enzyme solution to all wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction plate at room temperature for a specified time (e.g., 60-120 minutes).
-
-
Detection and Analysis:
-
Stop the reaction by adding a solution containing EDTA.
-
Detect the level of substrate phosphorylation using a suitable detection method. For example, in a Homogeneous Time Resolved Fluorescence (HTRF) assay, this would involve adding a europium-labeled anti-phosphotyrosine antibody and an allophycocyanin-labeled streptavidin to detect a biotinylated substrate.
-
Read the plate on a compatible plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the pIC50 or pKi value by fitting the data to a four-parameter logistic equation.
-
Cellular Assay: Inhibition of IFNγ Production in PBMCs
This assay assesses the ability of this compound to inhibit T-cell function in a more physiologically relevant context by measuring the production of the cytokine Interferon-gamma (IFNγ) from peripheral blood mononuclear cells (PBMCs).
Experimental Workflow:
Caption: Workflow for the PBMC IFNγ Production Inhibition Assay.
Detailed Protocol:
-
PBMC Isolation:
-
Isolate PBMCs from fresh human whole blood from healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Wash the isolated PBMCs with a suitable cell culture medium (e.g., RPMI-1640) and resuspend them at a defined cell density.
-
-
Cell Treatment and Stimulation:
-
Plate the PBMCs in a 96-well cell culture plate.
-
Prepare serial dilutions of this compound in cell culture medium and add them to the respective wells. Include DMSO as a vehicle control.
-
Pre-incubate the cells with the compound for a short period (e.g., 30-60 minutes) at 37°C.
-
Stimulate the T-cells by adding a combination of anti-CD3 and anti-CD28 antibodies to the wells.
-
-
Incubation and IFNγ Measurement:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, centrifuge the plate and carefully collect the supernatant.
-
Measure the concentration of IFNγ in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of IFNγ production for each concentration of this compound compared to the stimulated DMSO control.
-
Determine the pIC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The target validation studies for this compound have robustly demonstrated its potent and selective inhibition of Itk. The biochemical assays confirm direct enzymatic inhibition with high affinity, while the cellular assays in primary human immune cells validate its functional consequence on T-cell activation. The data presented in this technical guide, along with the detailed experimental protocols, provide a solid foundation for further preclinical and clinical investigation of this compound as a therapeutic agent for T-cell-driven diseases. The provided visualizations of the signaling pathway and experimental workflows serve to enhance the understanding of its mechanism of action and the methods used for its characterization.
References
GSK-2250665A: A Technical Review of a Selective Itk Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the published literature on GSK-2250665A, a potent and selective inhibitor of the Interleukin-2-inducible T-cell kinase (Itk). This document summarizes its biochemical and cellular activity, details the experimental protocols used in its initial characterization, and visualizes its place within the T-cell signaling pathway. All data and methodologies are derived from the primary scientific literature.
Core Compound Data
This compound is a small molecule inhibitor identified as a promising compound for T-cell mediated diseases.[1] Its primary mechanism of action is the inhibition of Itk, a non-receptor tyrosine kinase crucial for T-cell receptor (TCR) signaling.[1]
Biochemical and Cellular Activity
The inhibitory activity of this compound has been quantified in both biochemical and cellular assays. The key quantitative data are summarized in the tables below.
| Parameter | Value | Description | Reference |
| pKi (Itk) | 9.2 | A measure of the binding affinity of the inhibitor to the Itk enzyme. | [2] |
| pIC50 (Aurora B) | 6.4 | A measure of the concentration of the inhibitor required for 50% inhibition of Aurora B kinase activity. | |
| pIC50 (Btk) | 6.5 | A measure of the concentration of the inhibitor required for 50% inhibition of Bruton's tyrosine kinase (Btk) activity. |
Table 1: Biochemical Activity of this compound
| Assay | Parameter | Value | Description | Reference |
| IFNγ Production in PBMCs | pIC50 | 7.3 | A measure of the concentration of the inhibitor required for 50% inhibition of Interferon-gamma (IFNγ) production in peripheral blood mononuclear cells. | [2] |
Table 2: Cellular Activity of this compound
Signaling Pathway
This compound exerts its effects by inhibiting Itk, a critical node in the T-cell receptor signaling cascade. The following diagram illustrates the canonical Itk signaling pathway and the point of inhibition by this compound.
Itk Signaling Pathway and this compound Inhibition
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature for the characterization of this compound. These protocols are based on the descriptions in Alder et al. (2013) and general laboratory practices for such assays.
Itk Kinase Inhibition Assay (Biochemical)
This protocol describes a typical in vitro kinase assay to determine the biochemical potency of an inhibitor.
Objective: To determine the pKi of this compound against the Itk enzyme.
Materials:
-
Recombinant human Itk enzyme
-
Fluorescently labeled peptide substrate
-
ATP (Adenosine triphosphate)
-
This compound (serially diluted)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well assay plates
-
Plate reader capable of detecting fluorescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Prepare a solution of the Itk enzyme and the fluorescently labeled peptide substrate in the assay buffer.
-
Assay Reaction:
-
Add the diluted this compound or vehicle control (DMSO) to the wells of the assay plate.
-
Add the Itk enzyme and substrate mixture to each well.
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate for a specific duration (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C).
-
-
Detection: Stop the reaction and measure the fluorescence of the phosphorylated substrate using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of this compound relative to the controls. The pKi is then determined by fitting the data to a suitable dose-response curve.
IFNγ Production Assay in PBMCs (Cellular)
This protocol outlines a cell-based functional assay to measure the effect of an inhibitor on cytokine production in primary human cells.
Objective: To determine the pIC50 of this compound for the inhibition of IFNγ production in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Cryopreserved or freshly isolated human PBMCs
-
RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (serially diluted)
-
Stimulants (e.g., anti-CD3 and anti-CD28 antibodies, or phytohemagglutinin (PHA))
-
Human IFNγ ELISA kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
ELISA plate reader
Procedure:
-
Cell Preparation: Thaw and wash the PBMCs, and resuspend them in complete RPMI-1640 medium at a specific cell density.
-
Compound Treatment: Add the serially diluted this compound or vehicle control to the wells of the cell culture plate.
-
Cell Stimulation:
-
Add the PBMCs to the wells containing the compound.
-
Add the stimulants (e.g., anti-CD3/anti-CD28) to the wells to activate the T-cells and induce IFNγ production.
-
Incubate the plate in a CO2 incubator for a specified period (e.g., 48-72 hours).
-
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant from each well.
-
IFNγ Quantification: Measure the concentration of IFNγ in the supernatants using a human IFNγ ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of IFNγ production for each concentration of this compound. The pIC50 is then determined by fitting the data to a dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the in vitro and cellular assays described above.
References
In-Depth Technical Guide: Pharmacodynamics of GSK-2250665A in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-2250665A is a potent and selective inhibitor of Interleukin-2 inducible T-cell kinase (Itk), a critical enzyme in the T-cell receptor (TCR) signaling pathway. As a member of the Tec family of non-receptor tyrosine kinases, Itk plays a pivotal role in T-cell activation, differentiation, and cytokine production. Dysregulation of Itk activity has been implicated in various autoimmune and inflammatory diseases, making it an attractive therapeutic target. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in cellular models, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.
Core Pharmacodynamic Profile
This compound is characterized by its high affinity for Itk and its functional inhibitory effects in cellular systems. The primary mechanism of action is the competitive inhibition of ATP binding to the Itk kinase domain, thereby preventing the phosphorylation of its downstream substrates and attenuating T-cell activation.
Quantitative Data Summary
The following tables summarize the key pharmacodynamic parameters of this compound derived from in vitro enzymatic and cellular assays.
| Parameter | Value | Assay Type | Reference |
| pKi | 9.2 | Enzymatic Assay | [1][2][3] |
| Cellular Activity | |||
| pIC50 (IFNγ production) | 7.3 | Human Peripheral Blood Mononuclear Cells (PBMCs) | [2][3] |
| Kinase Selectivity | |||
| pIC50 (Aurora B kinase) | 6.4 | Enzymatic Assay | [1] |
| pIC50 (Btk) | 6.5 | Enzymatic Assay | [1] |
Signaling Pathway and Mechanism of Action
Upon T-cell receptor (TCR) engagement with an antigen-presenting cell, a signaling cascade is initiated, leading to T-cell activation. Itk is a key component of this pathway. This compound, by inhibiting Itk, effectively blocks downstream signaling events.
Experimental Protocols
Detailed methodologies for the key assays used to characterize the pharmacodynamics of this compound are provided below.
Itk Enzymatic Assay (pKi Determination)
This protocol outlines a typical biochemical assay to determine the inhibitor constant (Ki) of this compound against the Itk enzyme.
Methodology:
-
Reagents:
-
Recombinant human Itk enzyme
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT, 2 mM MnCl₂)
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
This compound dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
-
Procedure:
-
A serial dilution of this compound is prepared in the assay buffer.
-
The Itk enzyme is added to the wells of a microplate.
-
The diluted this compound is then added to the wells, and the plate is incubated to allow for inhibitor binding to the enzyme.
-
The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of product formed (or remaining ATP) is quantified using a suitable detection reagent.
-
The resulting data is plotted as a dose-response curve to determine the IC50, which is then used to calculate the Ki value.
-
Inhibition of IFNγ Production in Human PBMCs
This cellular assay measures the functional consequence of Itk inhibition by this compound on cytokine production in a physiologically relevant primary cell model.
Methodology:
-
Cell Preparation:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using standard density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cells are washed and resuspended in complete culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, penicillin, and streptomycin).
-
-
Cell Stimulation and Treatment:
-
PBMCs are plated in a 96-well plate.
-
A serial dilution of this compound is prepared and added to the cells.
-
Cells are stimulated to produce IFNγ using a T-cell activator, such as anti-CD3/anti-CD28 antibodies or a combination of phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin.
-
The cells are incubated for a period sufficient to allow for cytokine production (e.g., 24-72 hours) at 37°C in a humidified CO₂ incubator.
-
-
Measurement of IFNγ:
-
After incubation, the cell culture supernatant is collected.
-
The concentration of IFNγ in the supernatant is measured using a validated immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a bead-based multiplex assay.
-
-
Data Analysis:
-
The IFNγ concentrations are plotted against the corresponding concentrations of this compound.
-
A dose-response curve is fitted to the data to determine the pIC50 value, representing the negative logarithm of the molar concentration of the inhibitor that causes 50% inhibition of IFNγ production.
-
Conclusion
This compound is a highly potent and selective inhibitor of Itk that demonstrates significant functional activity in cellular models of T-cell activation. Its ability to suppress IFNγ production in primary human PBMCs underscores its potential as a therapeutic agent for T-cell-mediated inflammatory and autoimmune diseases. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other Itk inhibitors. Further studies are warranted to explore its effects on a broader range of T-cell functions and in various disease-relevant cellular models.
References
Methodological & Application
Application Notes and Protocols for GSK-2250665A in T-Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-2250665A is a potent and selective inhibitor of Diacylglycerol Kinase α (DGKα), a critical negative regulator of T-cell receptor (TCR) signaling. By inhibiting DGKα, this compound enhances T-cell activation, proliferation, and effector functions, making it a valuable tool for immunology research and a potential candidate for cancer immunotherapy. These application notes provide detailed protocols for utilizing this compound in T-cell proliferation assays to assess its impact on T-cell function.
Mechanism of Action: In T-cells, TCR engagement triggers the production of the second messenger diacylglycerol (DAG). DGKα phosphorylates DAG to phosphatidic acid (PA), thereby terminating DAG-mediated signaling. Inhibition of DGKα by this compound leads to sustained high levels of DAG, which in turn potentiates downstream signaling pathways, including Ras/ERK and PKC/NF-κB.[1][2] This enhancement of TCR signaling results in increased production of key cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), leading to robust T-cell proliferation and enhanced cytotoxic activity.
Data Presentation
The following table summarizes the expected quantitative outcomes of this compound and other DGKα inhibitors on T-cell function, providing a baseline for experimental design and data interpretation.
| Parameter | Inhibitor | Cell Type | Assay | Key Findings |
| Cytokine Production | DGKα Inhibitor (unspecified) | Human Peripheral Blood Mononuclear Cells (PBMCs) | IL-2 Induction Assay | EC50 for IL-2 induction of ~872 nM to 1371 nM, with a 13- to 15-fold increase in IL-2 production. |
| T-Cell Proliferation | DGKα/ζ Inhibitor (INCB177054) | Pan T-cells | Proliferation Assay | Dose-dependent increase in T-cell proliferation. |
| Cytokine Production | DGKα/ζ Inhibitor (INCB177054) | Mouse T-cells | IL-2 Release Assay | Enhanced IL-2 production in response to both high and low affinity peptides. |
| T-Cell Activation | DGKα Inhibition | Human Jurkat T-cells, Primary Human T-cells | Western Blot, Luciferase Reporter Assays | Enhanced activation of AP-1 and NF-κB signaling pathways.[1] |
Experimental Protocols
Two primary methods for assessing T-cell proliferation are detailed below: the CFSE dilution assay for tracking cell division by flow cytometry and the CellTiter-Glo® assay for measuring overall cell viability as an indicator of proliferation.
Protocol 1: T-Cell Proliferation Assessment using CFSE Dilution Assay
This protocol allows for the visualization of successive generations of proliferating T-cells.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
This compound (solubilized in DMSO)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (Complete RPMI)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)
-
Phosphate Buffered Saline (PBS)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation and CFSE Staining:
-
Isolate PBMCs or T-cells from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with PBS.
-
Resuspend cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.[3]
-
Quench the staining reaction by adding 5 volumes of ice-cold Complete RPMI and incubate on ice for 5 minutes.
-
Wash the cells three times with Complete RPMI to remove excess CFSE.
-
-
Cell Culture and Stimulation:
-
Resuspend the CFSE-labeled cells in Complete RPMI at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into a 96-well round-bottom plate.
-
Prepare a serial dilution of this compound in Complete RPMI. A suggested starting concentration range is 10 nM to 10 µM. Add the desired concentration of this compound to the wells. Include a DMSO vehicle control.
-
Pre-coat a separate 96-well plate with anti-CD3 antibody (1-10 µg/mL in PBS) overnight at 4°C. Wash the wells with PBS before adding cells.
-
Alternatively, add soluble anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies directly to the cell culture.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days.
-
-
Flow Cytometry Analysis:
-
After the incubation period, harvest the cells and transfer them to FACS tubes.
-
Wash the cells with PBS containing 2% FBS.
-
Cells can be stained with fluorescently-conjugated antibodies against surface markers (e.g., CD4, CD8) to analyze specific T-cell subsets.
-
Acquire the samples on a flow cytometer. CFSE fluorescence is typically detected in the FITC channel.
-
Analyze the data using appropriate software to visualize the dilution of CFSE, where each peak of reduced fluorescence intensity represents a successive cell division.
-
Protocol 2: T-Cell Proliferation Assessment using CellTiter-Glo® Luminescent Cell Viability Assay
This high-throughput method quantifies ATP as an indicator of metabolically active, viable cells.[4]
Materials:
-
PBMCs or isolated T-cells
-
This compound (solubilized in DMSO)
-
Complete RPMI medium
-
Anti-CD3 and Anti-CD28 antibodies
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Culture and Treatment:
-
Isolate and prepare T-cells as described in Protocol 1, step 1 (without CFSE staining).
-
Seed 50 µL of cells at a density of 1 x 10^6 cells/mL in an opaque-walled 96-well plate.[5]
-
Add 25 µL of this compound at various concentrations (e.g., 10 nM to 10 µM) or DMSO vehicle control.
-
Add 25 µL of stimulation antibodies (anti-CD3 and anti-CD28, each at a final concentration of 1 µg/mL).
-
Include unstimulated control wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.[6]
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[5]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[7]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[5]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5]
-
Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the number of viable cells.
-
Mandatory Visualization
Caption: Experimental workflow for T-cell proliferation assays.
Caption: DGKα signaling pathway in T-cell activation.
References
- 1. scispace.com [scispace.com]
- 2. Diacylglycerol Kinases (DGKs): Novel Targets for Improving T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 5. OUH - Protocols [ous-research.no]
- 6. reactionbiology.com [reactionbiology.com]
- 7. promega.com [promega.com]
Application Notes and Protocols: The Use of GSK-2250665A (GSK2256098) in Jurkat Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-2250665A (also known as GSK2256098) is a potent, selective, and reversible ATP-competitive inhibitor of Focal Adhesion Kinase (FAK).[1] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[2][3] Its overexpression and constitutive activation are implicated in the progression of various cancers, making it a key target for therapeutic intervention.[2][3] this compound specifically targets the autophosphorylation site of FAK at tyrosine 397 (Y397), thereby inhibiting its kinase activity and downstream signaling pathways, such as the PI3K/Akt and ERK pathways.
The Jurkat cell line, an immortalized line of human T lymphocytes, is a widely used model in immunology and cancer research to study T-cell signaling and activation. While direct studies of this compound in Jurkat cells are not extensively documented in publicly available literature, its mechanism of action as a FAK inhibitor suggests potential applications in studying the role of FAK in T-cell adhesion, migration, and signaling.
These application notes provide a summary of the known quantitative data for this compound in various cancer cell lines and offer adapted protocols for its use in experiments with the Jurkat cell line.
Data Presentation
Quantitative Data for this compound (GSK2256098)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for the inhibition of FAK phosphorylation at Y397 in different human cancer cell lines. This data is provided to offer a reference for determining appropriate concentration ranges for experiments in Jurkat cells, though optimal concentrations should be determined empirically.
| Cell Line | Cancer Type | IC50 (nM) for p-FAK (Y397) Inhibition | Reference |
| OVCAR8 | Ovary | 15 | |
| U87MG | Brain | 8.5 | |
| A549 | Lung | 12 | |
| PANC-1 | Pancreatic | Low sensitivity (>20% inhibition at 10 µM) | |
| L3.6P1 | Pancreatic | High sensitivity (>90% inhibition at 10 µM) |
Note: The growth inhibition IC50 values for L3.6P1 and PANC-1 cells were reported to be 25 µM and 29 µM, respectively.
Signaling Pathway
The diagram below illustrates the signaling pathway inhibited by this compound. FAK is activated upon integrin engagement with the extracellular matrix (ECM), leading to its autophosphorylation at Y397. This creates a binding site for Src family kinases, which in turn phosphorylate other residues on FAK, leading to the activation of downstream pathways like PI3K/Akt and Ras/MEK/ERK that promote cell survival, proliferation, and migration. This compound blocks the initial autophosphorylation step, thereby inhibiting the entire downstream cascade.
Caption: FAK signaling cascade and the inhibitory action of this compound.
Experimental Protocols
Disclaimer: The following protocols are adapted for the Jurkat cell line based on general laboratory procedures for this cell type and the known mechanism of action of this compound from studies in other cancer cell lines. Optimal conditions, including inhibitor concentrations and incubation times, should be empirically determined for your specific experimental setup.
Jurkat Cell Culture
-
Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in suspension culture at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Density: Keep the cell density between 1 x 10^5 and 1 x 10^6 cells/mL. Split the culture every 2-3 days to maintain logarithmic growth.
-
Viability Check: Before each experiment, assess cell viability using Trypan Blue exclusion. Viability should be >95%.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT or CellTiter-Glo®)
This assay determines the effect of this compound on the viability and proliferation of Jurkat cells.
Workflow Diagram:
Caption: Workflow for the cell viability/cytotoxicity assay.
Materials:
-
Jurkat cells
-
Complete RPMI-1640 medium
-
This compound (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO (for MTT assay)
-
Plate reader (for absorbance at 570 nm or luminescence)
Procedure:
-
Cell Seeding: Seed Jurkat cells at a density of 1 x 10^4 cells/well in 100 µL of complete medium in a 96-well plate.
-
Inhibitor Preparation: Prepare a 2x concentrated serial dilution of this compound in complete medium. A suggested starting range is 0.1 nM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Treatment: Add 100 µL of the 2x inhibitor dilutions to the respective wells. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement:
-
For MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
-
For CellTiter-Glo® Assay:
-
Follow the manufacturer's protocol. Typically, this involves adding the reagent to the wells, mixing, and measuring luminescence.
-
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Protocol 2: Western Blotting for Phospho-FAK (Y397)
This protocol is used to directly assess the inhibitory effect of this compound on its target, FAK, by measuring the level of autophosphorylation at Y397.
Workflow Diagram:
Caption: Workflow for Western blotting of phospho-FAK.
Materials:
-
Jurkat cells
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-FAK (Y397), anti-total FAK, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed Jurkat cells in a 6-well plate at a density of 1 x 10^6 cells/mL. Treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 1-4 hours).
-
Cell Lysis: Harvest the cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-FAK (Y397) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total FAK and the loading control to normalize the p-FAK signal.
-
Data Analysis: Quantify the band intensities using image analysis software. Determine the ratio of p-FAK to total FAK and normalize to the loading control.
Conclusion
This compound is a valuable tool for investigating the role of FAK in cellular processes. While specific data on its use in Jurkat cells is limited, the provided information and adapted protocols offer a solid foundation for researchers to design and execute experiments to explore the function of FAK in T-cell biology. It is recommended to perform dose-response and time-course experiments to optimize the conditions for the Jurkat cell line.
References
Application Notes and Protocols: GSK-2250665A IFNγ ELISA Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-2250665A is a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (Itk), a critical enzyme in the T-cell receptor signaling pathway.[1][2][3] By inhibiting Itk, this compound effectively suppresses the production of pro-inflammatory cytokines, including Interferon-gamma (IFNγ), from T-cells and peripheral blood mononuclear cells (PBMCs).[1][2][3] This application note provides a detailed protocol for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the inhibitory effect of this compound on IFNγ production in stimulated human PBMCs.
Principle of the Assay
This assay employs a quantitative sandwich ELISA technique. A capture antibody specific for human IFNγ is pre-coated onto a 96-well microplate. Standards, controls, and samples (cell culture supernatants) are pipetted into the wells, and any IFNγ present is bound by the immobilized antibody. After washing away any unbound substances, a biotin-conjugated antibody specific for human IFNγ is added to the wells. Following a wash to remove unbound biotin-conjugated antibody, a streptavidin-horseradish peroxidase (HRP) conjugate is added. After another wash, a substrate solution is added to the wells, and color develops in proportion to the amount of IFNγ bound in the initial step. The color development is stopped, and the intensity of the color is measured. By comparing the optical density of the samples to a standard curve, the concentration of IFNγ can be determined.
Data Presentation
Table 1: this compound Inhibitory Activity
| Compound | Target | pKi (nM) | pIC50 (IFNγ production in PBMCs) | Selectivity Profile |
| This compound | Itk | 9.2 | 7.3 | Selective over Aurora B kinase (pIC50 = 6.4) and Btk (pIC50 = 6.5) |
Data synthesized from publicly available information.[1][2][3]
Table 2: Typical IFNγ ELISA Standard Curve
| IFNγ Concentration (pg/mL) | Optical Density (450 nm) |
| 1000 | 2.150 |
| 500 | 1.450 |
| 250 | 0.850 |
| 125 | 0.480 |
| 62.5 | 0.270 |
| 31.25 | 0.160 |
| 0 | 0.050 |
This is example data and a standard curve should be generated for each assay.
Signaling Pathway
Caption: IFNγ signaling pathway illustrating the canonical JAK-STAT cascade.
Experimental Protocols
Materials Required
-
Human IFNγ ELISA Kit (containing capture antibody, detection antibody, standard, streptavidin-HRP, and substrate)
-
This compound
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Wash Buffer (0.05% Tween-20 in PBS)
-
Stop Solution (e.g., 1 M H₂SO₄)
-
96-well ELISA plates
-
CO₂ incubator
-
Microplate reader capable of measuring absorbance at 450 nm
Experimental Workflow
References
Application Notes and Protocols for GSK-2250665A in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of GSK-2250665A, a potent and selective inhibitor of Interleukin-2 inducible T-cell kinase (Itk), in various in vitro research applications.
Introduction
This compound is a small molecule inhibitor targeting Itk, a member of the Tec family of non-receptor tyrosine kinases.[1][2] Itk is a crucial component of the T-cell receptor (TCR) signaling pathway and plays a significant role in T-cell activation, proliferation, and cytokine production.[1][2] By inhibiting Itk, this compound serves as a valuable tool for studying T-cell-mediated immune responses and for investigating the therapeutic potential of Itk inhibition in various disease models.
Mechanism of Action
This compound acts as a selective antagonist of Itk. Upon T-cell receptor (TCR) stimulation, a signaling cascade is initiated, leading to the activation of Itk. Activated Itk then phosphorylates downstream targets, most notably Phospholipase C-gamma 1 (PLCγ1). This phosphorylation event triggers the generation of second messengers, inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn lead to an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC). These events are critical for the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells) and NF-κB, which drive the expression of genes involved in T-cell activation and cytokine production, including Interferon-gamma (IFNγ). This compound, by inhibiting Itk, effectively blocks this cascade, leading to a reduction in T-cell activation and cytokine release.
Figure 1: Simplified Itk Signaling Pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key in vitro activities of this compound.
Table 1: Biochemical Activity
| Target | Parameter | Value | Reference |
| Itk | pKi | 9.2 | [1][2] |
Table 2: Cellular Activity
| Assay | Cell Type | Parameter | Value | Reference |
| IFNγ Production | Human PBMCs | pIC50 | 7.3 | [1] |
Table 3: Kinase Selectivity
| Kinase | Parameter | Value | Reference |
| Aurora B | pIC50 | 6.4 | [2] |
| Btk | pIC50 | 6.5 | [2] |
Experimental Protocols
Preparation of this compound Stock Solution
For in vitro studies, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.
Protocol:
-
Weigh the desired amount of this compound powder.
-
Add an appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Inhibition of IFNγ Production in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes a method to assess the inhibitory effect of this compound on T-cell activation by measuring the reduction in IFNγ production from stimulated human PBMCs.
Materials:
-
Human PBMCs, freshly isolated or cryopreserved
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-CD3 antibody (for plate coating)
-
Soluble anti-CD28 antibody
-
This compound stock solution (in DMSO)
-
96-well flat-bottom cell culture plates
-
Human IFNγ ELISA kit
-
Plate reader
Protocol Workflow:
Figure 2: Workflow for the IFNγ inhibition assay in PBMCs.
Detailed Steps:
-
Plate Coating: Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in sterile PBS) overnight at 4°C. Before use, wash the wells twice with sterile PBS.
-
Cell Plating: Seed PBMCs at a density of 1-2 x 10^5 cells per well in 100 µL of complete RPMI medium.
-
Compound Addition: Prepare serial dilutions of this compound in complete RPMI medium. Add the desired final concentrations of the inhibitor to the wells. Include a DMSO vehicle control.
-
Stimulation: Add soluble anti-CD28 antibody to each well at a final concentration of 1-2 µg/mL to co-stimulate the T-cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) and carefully collect the supernatant.
-
IFNγ Measurement: Quantify the amount of IFNγ in the supernatant using a commercial human IFNγ ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the IFNγ concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. The pIC50 is the negative logarithm of the IC50.
Jurkat Cell-Based NFAT Reporter Assay
This assay measures the activation of the NFAT transcription factor, a downstream effector of Itk signaling, in the Jurkat T-cell line.
Materials:
-
Jurkat cells stably expressing an NFAT-driven reporter gene (e.g., luciferase or GFP)
-
RPMI 1640 medium with supplements
-
Stimulating agents (e.g., anti-CD3/anti-CD28 antibodies, or PMA and ionomycin)
-
This compound stock solution
-
96-well white, clear-bottom cell culture plates (for luciferase assay)
-
Luciferase assay reagent
-
Luminometer or flow cytometer
Protocol:
-
Cell Seeding: Seed the Jurkat-NFAT reporter cells into a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well.
-
Inhibitor Treatment: Add varying concentrations of this compound to the wells. Include a DMSO vehicle control. Pre-incubate for 30-60 minutes at 37°C.
-
Cell Stimulation: Add the stimulating agents to the wells. For TCR-mediated activation, use plate-bound anti-CD3 and soluble anti-CD28 antibodies. Alternatively, for a more direct downstream activation, use PMA (e.g., 50 ng/mL) and ionomycin (B1663694) (e.g., 1 µM).
-
Incubation: Incubate the plate for 6-24 hours at 37°C.
-
Signal Detection:
-
Luciferase Reporter: Add the luciferase substrate and measure the luminescence using a plate reader.
-
GFP Reporter: Analyze the GFP expression by flow cytometry.
-
-
Data Analysis: Normalize the reporter signal to the vehicle control and calculate the IC50 for the inhibition of NFAT activation.
Disclaimer
The protocols and data presented in these application notes are for research use only and should be used as a guide. Optimal experimental conditions may vary and should be determined by the end-user.
References
Preparation of GSK-2250665A Stock Solutions in DMSO: An Application Note and Protocol
For research, scientific, and drug development professionals, this document provides detailed guidance on the preparation, handling, and storage of stock solutions of the Itk inhibitor, GSK-2250665A, in dimethyl sulfoxide (B87167) (DMSO).
This compound is a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (Itk), a critical enzyme in T-cell signaling pathways.[1][2] Accurate and consistent preparation of stock solutions is paramount for reliable experimental outcomes in downstream applications such as cellular assays and in vivo studies. This protocol outlines the standardized procedure for solubilizing and storing this compound in DMSO to ensure solution integrity and reproducibility.
Quantitative Data Summary
For ease of reference, the key physicochemical properties and recommended concentrations for this compound are summarized in the table below.
| Parameter | Value | Source |
| Molecular Weight | 459.61 g/mol | [1] |
| Solubility in DMSO | Up to 100 mM | |
| Appearance | White to off-white solid | |
| CAS Number | 1246030-96-5 |
Experimental Protocol
This protocol describes the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for creating working solutions for various experimental needs.
Materials:
-
This compound powder
-
Anhydrous or molecular sieves-treated Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, nuclease-free tips
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.
-
Weighing the Compound: Tare the analytical balance with a clean microcentrifuge tube or vial. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.596 mg of the compound.
-
Calculating the Required Volume of DMSO: Use the following formula to calculate the volume of DMSO needed to achieve the desired stock concentration:
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
Example for 10 mM stock from 4.596 mg: Volume (L) = 0.004596 g / (459.61 g/mol x 0.010 mol/L) = 0.001 L = 1 mL
-
Solubilization: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial securely and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: For long-term storage and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
Storage Recommendations:
-
Powder: Store the solid compound at +4°C for short-term storage or -20°C for long-term storage.
-
Stock Solution in DMSO: Store the aliquoted stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.
Diagrams
Workflow for Preparing this compound Stock Solution
References
Application Notes and Protocols for Western Blot Analysis of Downstream Signaling Following FAK Inhibition with GSK2256098
Note on the Compound of Interest: The initial request specified GSK-2250665A. Our literature review indicates that this compound is a selective inhibitor of Inducible T-cell Kinase (Itk). However, the context of analyzing downstream signaling pathways such as PI3K/Akt and MAPK by Western blot is more commonly associated with inhibitors of Focal Adhesion Kinase (FAK). A well-characterized FAK inhibitor from GSK is GSK2256098 . This document will, therefore, focus on the application and protocols for GSK2256098 as a representative FAK inhibitor, which is likely to be of greater relevance to researchers interested in this signaling cascade.
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of integrins and growth factor receptors. It is a key regulator of cell adhesion, migration, proliferation, and survival.[1] The activation of FAK is initiated by autophosphorylation at tyrosine 397 (Y397), creating a binding site for Src family kinases and initiating downstream signaling cascades, most notably the PI3K/Akt and ERK/MAPK pathways.[2] Dysregulation of FAK activity is implicated in the progression of various cancers, making it a compelling therapeutic target.[3][4]
GSK2256098 is a potent and selective, ATP-competitive inhibitor of FAK kinase activity. It specifically targets the autophosphorylation of FAK at Y397, thereby blocking the recruitment of Src and the subsequent activation of downstream pro-survival pathways. These application notes provide a detailed protocol for utilizing Western blotting to investigate the effects of GSK2256098 on the FAK signaling pathway in cancer cell lines.
Data Presentation
The following tables summarize the quantitative effects of GSK2256098 on FAK signaling and cell viability, as reported in the literature.
Table 1: Inhibition of FAK Y397 Phosphorylation by GSK2256098 in Cancer Cell Lines
| Cell Line | Cancer Type | GSK2256098 Concentration | % Inhibition of p-FAK (Y397) | Reference |
| L3.6P1 | Pancreatic Ductal Adenocarcinoma | 0.1 - 10 µM | > 90% | |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | 0.1 - 10 µM | < 20% | |
| OVCAR8 | Ovary | IC50 = 15 nM | 50% | |
| U87MG | Brain (Glioblastoma) | IC50 = 8.5 nM | 50% | |
| A549 | Lung | IC50 = 12 nM | 50% |
Table 2: Effect of GSK2256098 on Downstream Signaling Molecules in L3.6P1 Cells
| Target Protein | Phosphorylation Site | GSK2256098 Concentration (1 hr) | Outcome | Reference |
| Akt | Serine 473 | 0.1 - 10 µM | Decreased Phosphorylation | |
| ERK | Threonine 202/Tyrosine 204 | 0.1 - 10 µM | Decreased Phosphorylation |
Experimental Protocols
This section provides a detailed methodology for a Western blot experiment to assess the impact of GSK2256098 on FAK and its downstream signaling.
1. Cell Culture and Treatment
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Cell Lines: Pancreatic ductal adenocarcinoma cell lines (e.g., L3.6P1, PANC-1) or other cancer cell lines with active FAK signaling.
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Culture Conditions: Culture cells in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics, at 37°C in a humidified atmosphere with 5% CO2.
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Plating: Seed cells in 6-well plates or 10 cm dishes to achieve 70-80% confluency at the time of treatment.
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GSK2256098 Preparation: Prepare a stock solution of GSK2256098 in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Treatment:
-
Aspirate the growth medium from the cells.
-
Add fresh medium containing the desired concentrations of GSK2256098.
-
Include a vehicle control (DMSO) at a concentration equivalent to that in the highest GSK2256098 treatment group.
-
Incubate the cells for the desired time period (e.g., 1 hour for signaling studies, or longer for cell viability assays).
-
2. Protein Extraction (Cell Lysis)
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After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Aspirate the PBS completely.
-
Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well (e.g., 100 µL for a 6-well plate).
-
Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.
4. SDS-PAGE and Western Blotting
-
Sample Preparation: Mix a calculated volume of each lysate (containing 20-30 µg of protein) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the denatured protein samples into the wells of an SDS-polyacrylamide gel (e.g., 8-12% gel). Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Rabbit anti-phospho-FAK (Tyr397)
-
Rabbit anti-FAK (for total FAK)
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt (for total Akt)
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-ERK1/2 (for total ERK)
-
Mouse or Rabbit anti-β-actin or anti-GAPDH (as a loading control)
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Stripping and Re-probing: To analyze total protein levels or a loading control on the same membrane, the membrane can be stripped of the primary and secondary antibodies using a stripping buffer. After stripping, the membrane should be washed, blocked again, and re-probed with the next primary antibody.
Visualizations
Caption: FAK signaling pathway and the point of inhibition by GSK2256098.
Caption: Experimental workflow for Western blot analysis.
References
- 1. Facebook [cancer.gov]
- 2. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: GSK-2250665A in Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of GSK-2250665A, a selective inhibitor of the Interleukin-2-inducible T-cell kinase (Itk), in preclinical models of autoimmune diseases. While specific in vivo efficacy data for this compound in these models is not currently available in the public domain, this document outlines the scientific rationale for its application, detailed experimental protocols for relevant animal models, and the underlying signaling pathways. The provided data from studies on other Itk inhibitors serves as a reference for expected outcomes.
Introduction to this compound and its Mechanism of Action
This compound is a potent and selective inhibitor of Itk, a member of the Tec family of non-receptor tyrosine kinases.[1][2] Itk plays a crucial role in T-cell receptor (TCR) signaling, which is central to the activation, differentiation, and function of T-cells.[3][4] Dysregulation of T-cell responses is a hallmark of many autoimmune diseases. By inhibiting Itk, this compound is expected to modulate T-cell mediated inflammation, making it a promising therapeutic candidate for autoimmune disorders. In vitro studies have shown that this compound inhibits IFNγ production in peripheral blood mononuclear cells (PBMCs).[1]
The primary mechanism of action of this compound is the inhibition of the Itk kinase activity. Upon T-cell receptor engagement, Itk is activated and phosphorylates downstream targets, most notably Phospholipase C-gamma 1 (PLCγ1). This leads to the generation of second messengers that ultimately result in the activation of transcription factors like NFAT and NF-κB, driving the expression of pro-inflammatory cytokines and promoting T-cell proliferation and differentiation. By blocking Itk, this compound is hypothesized to dampen these inflammatory cascades.
Itk Signaling Pathway in T-Cell Activation
Application in Rheumatoid Arthritis Models
Scientific Rationale: Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and joint destruction, with T-cells playing a pivotal role in its pathogenesis. Studies have shown that Itk is upregulated in CD4+ T-cells from RA patients. Inhibition of Itk has been demonstrated to alleviate collagen-induced arthritis (CIA) in mice, a widely used model for RA. The therapeutic effect is associated with the rebalancing of pro-inflammatory Th17 cells and regulatory T-cells (Tregs).
Experimental Model: Collagen-Induced Arthritis (CIA) in DBA/1 mice.
Data Presentation (Representative data from an Itk inhibitor study in CIA model):
| Parameter | Vehicle Control | Itk Inhibitor |
| Mean Arthritis Score (Day 42) | 10.5 ± 1.2 | 4.2 ± 0.8 |
| Paw Thickness (mm, Day 42) | 3.8 ± 0.3 | 2.5 ± 0.2 |
| Serum Anti-Collagen II IgG (µg/mL) | 150 ± 25 | 75 ± 15 |
| Splenic Th17 Cells (%) | 4.5 ± 0.5 | 2.1 ± 0.3 |
| Splenic Treg Cells (%) | 8.2 ± 0.9 | 12.5 ± 1.1 |
| p < 0.05 vs. Vehicle Control. Data are presented as mean ± SEM. |
Experimental Protocol: Collagen-Induced Arthritis (CIA)
References
- 1. chondrex.com [chondrex.com]
- 2. Salt Sensing by Serum/Glucocorticoid-Regulated Kinase 1 Promotes Th17-like Inflammatory Adaptation of Foxp3+ Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the design of ITK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological targeting of GSK-3 and NRF2 provides neuroprotection in a preclinical model of tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting GSK-2250665A solubility issues in media
Welcome to the technical support center for GSK-2250665A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings, with a focus on addressing common solubility challenges in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Inducible T-cell kinase (Itk), a member of the Tec family of non-receptor tyrosine kinases.[1][2] Itk is a key component of the T-cell receptor (TCR) signaling pathway and plays a critical role in T-cell activation, proliferation, and differentiation.[3] By inhibiting Itk, this compound can modulate T-cell mediated immune responses.[1]
Q2: What are the primary challenges when working with this compound in cell culture?
A2: The primary challenge with this compound is its low aqueous solubility. Due to its hydrophobic nature, it can precipitate when diluted from a stock solution (typically in DMSO) into aqueous cell culture media. This can lead to inaccurate dosing and inconsistent experimental results.
Q3: In what solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and 1 equivalent of hydrochloric acid (HCl).[4] For cell culture applications, preparing a concentrated stock solution in high-purity, anhydrous DMSO is the recommended starting point.[5]
Q4: What is the recommended method for preparing a working solution of this compound for cell culture experiments?
A4: To minimize precipitation, it is recommended to perform a serial dilution of the DMSO stock solution into pre-warmed (37°C) cell culture medium. Add the diluted inhibitor to the media dropwise while gently swirling. Avoid adding a small volume of highly concentrated stock directly into a large volume of media.
Q5: What is the maximum recommended final concentration of DMSO in my cell culture?
A5: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.5%, and for some sensitive cell lines, below 0.1%. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Troubleshooting Guide: this compound Precipitation in Media
This guide provides a systematic approach to troubleshooting and resolving precipitation issues with this compound in your cell culture experiments.
Visualizing the Problem: Troubleshooting Workflow
References
- 1. GSK 2250665A | ITK | Tocris Bioscience [tocris.com]
- 2. Cell Analysis Application Notes | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to do a Proper Cell Culture Quick Check | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 5. This compound | Itk inhibitor | CAS# 1246030-96-5 | InvivoChem [invivochem.com]
optimizing GSK-2250665A working concentration
Technical Support Center: GSK-2256098
A Note on Compound Name: This guide pertains to the Focal Adhesion Kinase (FAK) inhibitor GSK-2256098. The compound GSK-2250665A as specified in the query did not yield specific technical data. GSK-2256098 is a well-documented FAK inhibitor from GlaxoSmithKline, and it is presumed this is the intended compound.
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the working concentration of GSK-2256098 in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for GSK-2256098? GSK-2256098 is a potent, reversible, and ATP-competitive inhibitor of Focal Adhesion Kinase (FAK). It specifically targets the autophosphorylation site of FAK, tyrosine 397 (Y397).[1][2][3][4][5] By preventing this critical phosphorylation event, the inhibitor blocks the activation of FAK and its downstream signaling pathways, which are crucial for cell migration, proliferation, survival, and adhesion.[6][7]
Q2: How selective is GSK-2256098? GSK-2256098 is a highly selective FAK inhibitor. It is reported to be approximately 1000-fold more selective for FAK than for Pyk2, the most closely related FAK family member.[2][3]
Q3: What are the expected cellular effects after treatment with GSK-2256098? Treatment with GSK-2256098 is expected to lead to:
-
Decreased phosphorylation of downstream targets like Akt and ERK.[1][2][3]
-
Inhibition of cell migration, invasion, and anchorage-independent growth.[2][3]
-
Induction of apoptosis (programmed cell death) in sensitive cell lines.[1]
Q4: What is a typical starting concentration range for in vitro experiments? The effective concentration of GSK-2256098 is highly dependent on the cell line and the duration of the experiment.
-
For inhibiting FAK phosphorylation (short-term): The IC50 values are in the low nanomolar range (e.g., 8.5 nM for U87MG, 12 nM for A549, and 15 nM for OVCAR8).[1][2] Inhibition can be observed as early as 30 minutes after treatment.[1]
-
For cell-based functional assays (long-term, 48-72h): A broader concentration range, typically from 0.1 µM to 10 µM, is used to assess effects on cell viability, growth, or motility.[1][2][3][5] A dose-response experiment is always recommended to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide
Issue 1: I am not observing the expected phenotype (e.g., no change in cell migration or viability).
-
Possible Cause 1: Suboptimal Concentration.
-
Possible Cause 2: Insufficient Treatment Duration.
-
Solution: While inhibition of FAK phosphorylation can occur within 30 minutes, downstream functional effects like changes in cell viability or migration may require longer incubation times (e.g., 24, 48, or 72 hours).[1] Perform a time-course experiment to find the optimal endpoint.
-
-
Possible Cause 3: Cell Line Resistance.
-
Solution: Some cell lines may have intrinsic resistance to FAK inhibition due to compensatory signaling pathways.[7] To confirm that the inhibitor is engaging its target, perform a Western blot to check the phosphorylation status of FAK at Y397. If p-FAK is not inhibited, it could indicate issues with compound permeability or cellular efflux pumps.
-
-
Possible Cause 4: Reagent Instability.
Issue 2: I am observing high levels of cytotoxicity even at low concentrations.
-
Possible Cause 1: Off-Target Effects.
-
Solution: While GSK-2256098 is highly selective, at very high concentrations, off-target kinase inhibition can occur.[7] Use the lowest effective concentration that inhibits FAK phosphorylation without causing excessive cell death. Compare your results with a structurally different FAK inhibitor or use siRNA/shRNA against FAK to confirm the phenotype is on-target.[7][9]
-
-
Possible Cause 2: Solvent Toxicity.
-
Solution: GSK-2256098 is typically dissolved in DMSO.[1] Ensure the final concentration of DMSO in your cell culture medium is non-toxic (usually <0.1%). Run a vehicle control (medium with the same amount of DMSO) to assess the solvent's effect on cell viability.
-
-
Possible Cause 3: High Cell Line Sensitivity.
-
Solution: Some cell lines are inherently more dependent on FAK signaling for survival and will be more sensitive to its inhibition. For these cells, a lower concentration range and shorter treatment duration may be necessary.
-
Quantitative Data Summary
Table 1: In Vitro IC50 Values for GSK-2256098 This table summarizes the half-maximal inhibitory concentration (IC50) for FAK phosphorylation in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| U87MG | Glioblastoma | 8.5 | [1][2] |
| A549 | Lung | 12 | [1][2] |
| OVCAR8 | Ovary | 15 | [1][2] |
Table 2: Recommended Concentration Range for Cell-Based Assays This table provides a general guideline for concentration ranges used in functional cell-based assays.
| Assay Type | Typical Concentration Range | Typical Duration | Reference |
| Cell Viability (MTS/MTT) | 0.1 - 10 µM | 48 - 72 hours | [1][2] |
| Clonogenic Survival | 0.1 - 10 µM | 48 - 72 hours (treatment) | [1] |
| Wound Healing / Migration | 0.1 - 10 µM | 12 - 48 hours | [3] |
| Anchorage-Independent Growth | 0.1 - 10 µM | 9+ days | [1][3] |
Experimental Protocols
Protocol 1: Determining Cell Viability using an MTS Assay
-
Cell Seeding: Plate pancreatic ductal adenocarcinoma (PDAC) cells, or your cell line of interest, in a 96-well plate at a density of 2,000-5,000 cells per well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of GSK-2256098 (e.g., from 0.01 µM to 10 µM) in the appropriate cell culture medium. Include a DMSO vehicle control.
-
Incubation: Remove the old medium from the cells and add the medium containing different concentrations of GSK-2256098. Incubate the plate for 48 to 72 hours at 37°C in a CO2 incubator.
-
MTS Reagent Addition: Add 10-20 µL of MTS reagent to each well (for a total volume of 100-120 µL).
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the cell type and metabolic rate.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.[2]
Protocol 2: Western Blot for Phospho-FAK (Y397) Inhibition
-
Cell Culture and Treatment: Plate cells in a 6-well plate and grow until they reach ~70-80% confluency.[1] Treat the cells with various concentrations of GSK-2256098 (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM) for a short duration (e.g., 30 minutes to 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.[7]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-FAK (Y397).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total FAK.[7]
Visualizations
Caption: Simplified FAK signaling pathway and the inhibitory action of GSK-2256098.
Caption: Experimental workflow for optimizing GSK-2256098 working concentration.
Caption: Logical flow for troubleshooting a lack of observed effect with GSK-2256098.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Off-Target Effects of Kinase Inhibitors
A Note on the Compound of Interest: Initial searches for "GSK-2250665A" suggest a potential typographical error. This support center will primarily focus on GSK2256098 , a well-documented Focal Adhesion Kinase (FAK) inhibitor from GlaxoSmithKline. Additionally, information regarding This compound , an Interleukin-2-inducible T-cell kinase (Itk) inhibitor, is provided to ensure comprehensive support.
General Principles for Minimizing Off-Target Effects
Minimizing off-target effects is crucial for the accurate interpretation of experimental results. The following frequently asked questions provide general guidance for the use of any kinase inhibitor.
Frequently Asked Questions (General)
Q1: What are off-target effects and why are they a significant concern in my experiments?
A1: Off-target effects occur when a small molecule inhibitor binds to and alters the function of proteins other than its intended target.[1] These unintended interactions can lead to misinterpretation of data, cellular toxicity unrelated to the target pathway, and a lack of reproducible results.[1]
Q2: How can I proactively minimize off-target effects in my experimental design?
A2: Several strategies can be employed:
-
Use the Lowest Effective Concentration: It is critical to perform a dose-response experiment to identify the lowest concentration of the inhibitor that produces the desired on-target effect.[2] Higher concentrations increase the likelihood of binding to lower-affinity off-target proteins.[2]
-
Incorporate Proper Controls: Utilize a combination of controls to validate your findings. This includes using a structurally inactive analog of the compound if available, as well as a structurally distinct inhibitor that targets the same protein.[2]
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Genetic Validation: When possible, use genetic approaches such as siRNA or CRISPR-Cas9 to knock down or knock out the target protein. If the observed phenotype persists in the absence of the protein, it is likely due to an off-target effect.
GSK2256098 (FAK Inhibitor) Technical Support
GSK2256098 is a potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK). It plays a crucial role in cell adhesion, migration, proliferation, and survival, making it a key target in cancer research.
Frequently Asked Questions (GSK2256098)
Q1: How selective is GSK2256098 for FAK?
A1: GSK2256098 is a highly selective inhibitor of FAK. In a panel of 261 kinases, it only inhibited FAK by more than 50%. It demonstrates approximately 1000-fold greater selectivity for FAK over the closely related Proline-rich tyrosine kinase 2 (Pyk2).
Q2: What is the mechanism of action for GSK2256098?
A2: GSK2256098 inhibits FAK by targeting its autophosphorylation at tyrosine 397 (Y397). This initial phosphorylation event is critical for the activation of FAK and the subsequent recruitment of Src family kinases, which together initiate downstream signaling cascades.
Q3: At what concentration should I use GSK2256098 in my cell-based assays?
A3: The optimal concentration will vary depending on the cell line and the specific experimental endpoint. It is highly recommended to perform a dose-response curve. Cellular IC50 values for the inhibition of FAK autophosphorylation are in the low nanomolar range for several cancer cell lines, including OVCAR8 (15 nM), U87MG (8.5 nM), and A549 (12 nM). However, effects on cell viability may require higher concentrations (e.g., an IC50 of 25 µM was reported for L3.6P1 cells).
Data Presentation: GSK2256098 Potency and Selectivity
| Target | Measurement | Value | Reference(s) |
| FAK | Apparent Ki | 0.4 nM | |
| FAK (OVCAR8 cells) | IC50 (pY397) | 15 nM | |
| FAK (U87MG cells) | IC50 (pY397) | 8.5 nM | |
| FAK (A549 cells) | IC50 (pY397) | 12 nM | |
| Pyk2 | Selectivity vs FAK | ~1000-fold |
Mandatory Visualization: FAK Signaling Pathway & Troubleshooting Workflow
Caption: FAK signaling pathway and the inhibitory action of GSK2256098.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Troubleshooting Guide (GSK2256098)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High cell toxicity at expected effective concentration | 1. Off-target effects on essential cellular pathways.2. Solvent toxicity (e.g., DMSO).3. Compound instability. | 1. Perform a dose-response curve to determine the IC50 for toxicity and compare it to the on-target IC50.2. Ensure the final solvent concentration is consistent and non-toxic (typically <0.1%).3. Prepare fresh compound dilutions for each experiment. |
| Inconsistent results between experimental repeats | 1. Variability in cell culture conditions (e.g., passage number, confluency).2. Compound degradation.3. Inconsistent incubation times. | 1. Standardize cell culture protocols.2. Aliquot and store the compound as recommended (-20°C).3. Use precise timing for compound addition and endpoint assays. |
| Observed phenotype does not match genetic knockdown of FAK | 1. The phenotype is due to off-target effects.2. The compound affects FAK's scaffolding function, which is distinct from its kinase activity and may not be fully recapitulated by knockdown.3. Incomplete genetic knockdown. | 1. Validate on-target engagement with a secondary assay (e.g., Western blot for pFAK).2. Test a structurally unrelated FAK inhibitor.3. Confirm knockdown efficiency at the protein level. |
Experimental Protocols (GSK2256098)
Protocol 1: Determining Optimal Concentration via Dose-Response Curve
-
Objective: To determine the IC50 of GSK2256098 for both FAK phosphorylation and cell viability.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
Compound Preparation: Prepare a 10 mM stock solution of GSK2256098 in DMSO. Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Treatment: Treat cells with the diluted compound or a vehicle control (DMSO) for a specified time (e.g., 1 hour for phosphorylation, 48-72 hours for viability).
-
Endpoint Analysis:
-
For Phosphorylation: Lyse cells and perform a Western blot to detect phosphorylated FAK (Y397) and total FAK.
-
For Viability: Use a commercial cell viability reagent such as MTT or CellTiter-Glo®.
-
-
Data Analysis: Normalize the data to vehicle-treated controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Validating On-Target Engagement via Western Blot
-
Objective: To confirm that GSK2256098 inhibits the phosphorylation of its direct target, FAK, in a cellular context.
-
Methodology:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with the desired concentration of GSK2256098 or vehicle control for 1 hour.
-
Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., NP-40 buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against phospho-FAK (Y397).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Develop with a chemiluminescent substrate and image the blot.
-
Strip the membrane and re-probe for total FAK and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
-
Protocol 3: Assessing Cell Viability (MTT Assay)
-
Objective: To measure the effect of GSK2256098 on cell proliferation and survival, helping to distinguish targeted anti-proliferative effects from non-specific cytotoxicity.
-
Methodology:
-
Cell Treatment: Seed and treat cells with a range of GSK2256098 concentrations in a 96-well plate as described in Protocol 1, for 48-72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 1-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Mix thoroughly and record the absorbance at 570 nm using a plate reader.
-
This compound (Itk Inhibitor) Technical Support
This compound is a selective inhibitor of Interleukin-2-inducible T-cell kinase (Itk), a member of the Tec family of kinases. Itk is crucial for T-cell receptor (TCR) signaling, and its inhibition can modulate T-cell activation and cytokine production.
Frequently Asked Questions (this compound)
Q1: What is the primary function and selectivity of this compound?
A1: this compound is a potent Itk inhibitor with a pKi of 9.2. It shows selectivity over other kinases such as Aurora B (pIC50 = 6.4) and Btk (pIC50 = 6.5). In cellular assays, it inhibits IFNγ production in peripheral blood mononuclear cells (PBMCs) with a pIC50 of 7.3.
Data Presentation: this compound Potency and Selectivity
| Target | Measurement | Value | Reference(s) |
| Itk | pKi | 9.2 | |
| Itk (PBMCs) | pIC50 (IFNγ production) | 7.3 | |
| Aurora B kinase | pIC50 | 6.4 | |
| Btk | pIC50 | 6.5 |
Mandatory Visualization: Itk Signaling Pathway
Caption: Itk signaling pathway downstream of the T-cell receptor.
References
GSK-2250665A inconsistent results in cellular assays
Welcome to the technical support center for GSK-2250665A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the use of this compound in cellular assays. Inconsistent results can arise from a variety of factors, from compound handling to experimental design. This guide will help you navigate these challenges to obtain reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
A1: this compound is a potent and selective inhibitor of Inducible T-cell Kinase (Itk).[1][2] Itk is a member of the Tec family of non-receptor tyrosine kinases and plays a critical role in T-cell receptor (TCR) signaling.[3] Upon TCR engagement, Itk is activated and phosphorylates downstream targets, most notably Phospholipase C-gamma 1 (PLCγ1). This leads to the generation of second messengers that are essential for T-cell activation, proliferation, and cytokine production. This compound acts by inhibiting the kinase activity of Itk, thereby blocking these downstream signaling events.
Q2: I am observing significant variability in the inhibition of IFNγ production in my PBMC assays. What are the potential causes?
A2: Variability in IFNγ secretion assays when using this compound can stem from several sources.[4] Firstly, primary cells like Peripheral Blood Mononuclear Cells (PBMCs) exhibit significant donor-to-donor variability in their response to stimuli and inhibitors. Secondly, the activation state of the T-cells within the PBMC population can influence the efficacy of an Itk inhibitor. Finally, inconsistencies in cell handling, plating density, and stimulation conditions can all contribute to variable results. It is also important to consider the stability of this compound in the culture medium over the course of the experiment.
Q3: My experimental results with this compound are not consistent with the published biochemical potency. Why might this be?
A3: Discrepancies between biochemical and cellular assay results are a common challenge with small molecule inhibitors. Several factors can contribute to this:
-
Cell Permeability: The compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration than expected.
-
Compound Stability: this compound may be unstable in your specific cell culture medium, degrading over time and reducing its effective concentration.
-
Efflux Pumps: The target cells may express efflux pumps that actively transport the inhibitor out of the cell, lowering its intracellular concentration.
-
Off-Target Effects: At higher concentrations, off-target activities could lead to cellular responses that mask the on-target effect. This compound is known to have some activity against Aurora B kinase and Bruton's tyrosine kinase (Btk).
Q4: How should I prepare and store this compound to ensure its activity?
A4: this compound is typically supplied as a solid. For use in cellular assays, it is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in your cell culture medium immediately before use. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in your assay is low (typically ≤0.1%) and consistent across all conditions, including vehicle controls, as the solvent itself can have effects on cellular function.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for IFNγ inhibition
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Donor Variability in PBMCs | 1. Screen multiple healthy donors to establish a baseline response range. 2. Pool PBMCs from several donors (if experimentally appropriate). 3. Normalize data to the vehicle control for each donor. | Reduced inter-experimental variability and a more consistent IC50 value. |
| Suboptimal T-Cell Activation | 1. Optimize the concentration of the T-cell stimulus (e.g., anti-CD3/CD28 antibodies, PHA). 2. Ensure consistent timing of stimulation and inhibitor addition. | A robust and reproducible IFNγ production window, leading to more reliable inhibition curves. |
| Inhibitor Instability | 1. Minimize the pre-incubation time of the inhibitor in the culture medium at 37°C. 2. Perform a time-course experiment to assess if the inhibitory effect diminishes over time. 3. Test the stability of the compound in your specific media using analytical methods like HPLC-MS if available. | Consistent inhibition across the duration of the assay. |
Issue 2: Unexpected Cellular Phenotypes or Cytotoxicity
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Effects | 1. Perform a dose-response curve over a wide range of concentrations to distinguish on-target from potential off-target effects. 2. Consider the known weaker off-target activities of this compound on Aurora B and Btk. Inhibition of Aurora B can affect cell cycle progression, while Btk inhibition can impact B-cell and T-cell activation. 3. Use a structurally unrelated Itk inhibitor as a control to see if the phenotype is reproducible. | Confirmation that the observed phenotype is due to Itk inhibition and not an off-target effect. |
| Solvent (DMSO) Toxicity | 1. Ensure the final DMSO concentration is below 0.1% in all wells. 2. Run a vehicle control with the same DMSO concentration as your highest inhibitor concentration. 3. Test a range of DMSO concentrations to determine the tolerance of your specific cell type. | No significant cytotoxicity or phenotypic changes in the vehicle control group. |
| Compound Precipitation | 1. Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. 2. Prepare the final working solution by adding the DMSO stock to the medium with vigorous mixing. 3. If precipitation is an issue, consider using a lower concentration or a different solubilization method if compatible with your cells. | The compound remains fully dissolved, ensuring accurate and consistent concentrations in the assay. |
Data Presentation
Table 1: Selectivity Profile of this compound
| Target | pKi | pIC50 |
| Itk | 9.2 | 7.3 (in PBMC IFNγ assay) |
| Aurora B kinase | - | 6.4 |
| Btk | - | 6.5 |
Data compiled from publicly available sources.
Experimental Protocols
Protocol: Measuring Inhibition of IFNγ Production in Human PBMCs
-
Cell Preparation:
-
Isolate PBMCs from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with sterile PBS and resuspend in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine).
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
-
Assay Setup:
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Plate the PBMCs in a 96-well round-bottom plate at a density of 2 x 10^5 cells per well.
-
Prepare a serial dilution of this compound in complete RPMI medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Add the diluted inhibitor or vehicle control to the respective wells.
-
-
Cell Stimulation:
-
Stimulate the cells with an optimized concentration of a T-cell activator, such as anti-CD3/CD28 antibodies or Phytohemagglutinin (PHA).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
IFNγ Measurement:
-
After incubation, centrifuge the plate and collect the supernatant.
-
Quantify the amount of IFNγ in the supernatant using a standard ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
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Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
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Plot the percentage of inhibition against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: Itk Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for testing this compound in a cellular assay.
References
- 1. abmole.com [abmole.com]
- 2. This compound | Itk inhibitor | CAS# 1246030-96-5 | InvivoChem [invivochem.com]
- 3. ITK inhibition induced in vitro and in vivo anti-tumor activity through downregulating TCR signaling pathway in malignant T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
preventing GSK-2250665A precipitation upon dilution
Welcome to the technical support center for GSK-2250665A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of this compound upon dilution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For preparing a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is recommended. This compound is soluble up to 100 mM in DMSO.[1] For some applications, 1eq. HCl can also be used, with a solubility of up to 20 mM.[1]
Q2: Why does my this compound precipitate when I dilute it into my aqueous experimental buffer?
A2: this compound is a lipophilic compound with low aqueous solubility. Precipitation upon dilution from a DMSO stock into an aqueous buffer is a common issue for such compounds. This occurs because the compound is poorly soluble in the final aqueous environment once the DMSO concentration is significantly lowered.
Q3: What is the maximum concentration of this compound I can use in my aqueous-based in vitro assay?
A3: The maximum final concentration in an aqueous buffer will be significantly lower than the stock concentration and needs to be determined empirically for your specific buffer system. It is crucial to start with a low final concentration and gradually increase it to find the solubility limit in your experimental conditions.
Q4: Are there any suggested formulations for in vivo studies?
A4: Yes, several oral formulations have been suggested. These include dissolving the compound in PEG400, suspending it in 0.2% Carboxymethyl cellulose, or dissolving it in a mixture of 0.25% Tween 80 and 0.5% Carboxymethyl cellulose.[2] One specific protocol involves preparing a DMSO stock solution, followed by dilution with PEG300, Tween 80, and finally ddH₂O.[2]
Troubleshooting Guide: Preventing Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound during experimental procedures.
Initial Dilution Protocol
A common source of precipitation is the method of dilution. The following protocol is recommended to minimize this issue.
Troubleshooting Steps
If precipitation is observed, follow these steps to identify and resolve the issue.
Data Presentation
| Parameter | Value | Source |
| Molecular Weight | 459.61 g/mol | [1][3][4][5][6] |
| Formula | C₂₆H₂₉N₅OS | [3][4][5][6] |
| Solubility in DMSO | Up to 100 mM | |
| Solubility in 1eq. HCl | Up to 20 mM | [1] |
| Storage (Powder) | -20°C for 3 years or 4°C for 2 years | [2][6] |
| Storage (In Solvent) | -80°C for 6 months or -20°C for 1 month | [2][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound powder, DMSO (anhydrous, cell culture grade).
-
Procedure: a. Aseptically weigh the required amount of this compound. b. Add the appropriate volume of DMSO to achieve a 10 mM concentration. c. Vortex the solution vigorously. If necessary, sonicate in a water bath for short intervals until the solid is completely dissolved. d. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound into an Aqueous Buffer for In Vitro Assays
-
Materials: 10 mM this compound in DMSO, pre-warmed (37°C) aqueous experimental buffer (e.g., PBS, cell culture media).
-
Procedure: a. Determine the final desired concentration of this compound in your assay. b. Calculate the volume of the stock solution needed. Aim for a final DMSO concentration of 0.5% or less, if tolerated by your experimental system. c. While gently vortexing the pre-warmed aqueous buffer, add the calculated volume of the this compound stock solution drop-wise to the buffer. d. Visually inspect the solution for any signs of precipitation (cloudiness or visible particles). e. If precipitation occurs, refer to the troubleshooting guide. It may be necessary to lower the final concentration or incorporate a surfactant.
Signaling Pathway
This compound is an inhibitor of Interleukin-2-inducible T-cell kinase (ITK). ITK is a crucial enzyme in the T-cell receptor (TCR) signaling pathway.
References
Technical Support Center: GSK-2250665A Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum on the activity of the FAK inhibitor, GSK-2250665A.
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Value in Cell-Based Assays
Observation: The half-maximal inhibitory concentration (IC50) value for this compound in your cell-based assay is significantly higher than the reported low nanomolar values from biochemical or certain cellular assays.
Potential Cause: Presence of serum in the cell culture medium. This compound is reported to be highly bound to plasma proteins (>90%). Components of fetal bovine serum (FBS) or other sera, such as albumin and alpha-1-acid glycoprotein (B1211001), can bind to the inhibitor, reducing its free concentration and availability to interact with the target kinase, FAK, within the cells.
Troubleshooting Steps:
-
Quantify the Impact of Serum:
-
Perform a dose-response experiment to determine the IC50 of this compound in both the presence and absence of serum. This will provide a serum-shift value that can be used to correlate in vitro cellular data with biochemical data.
-
Refer to the detailed experimental protocol below for a methodology to assess the impact of serum.
-
-
Optimize Assay Conditions:
-
If experimentally feasible, conduct short-term inhibition assays (e.g., measuring FAK autophosphorylation) in serum-free or low-serum medium. Note that long-term assays like cell viability may require serum for maintaining cell health.
-
When comparing results, ensure that the serum concentration is consistent across all experiments.
-
Issue 2: Inconsistent Results Between Experiments
Observation: High variability in the measured IC50 or percent inhibition of this compound across different experimental runs.
Potential Cause:
-
Variable Serum Lots: Different lots of FBS can have varying protein compositions, leading to inconsistent binding of the inhibitor.
-
Inconsistent Cell Health: The physiological state of the cells can influence their response to the inhibitor.
Troubleshooting Steps:
-
Standardize Serum:
-
If possible, purchase a large batch of a single lot of FBS for all related experiments.
-
Alternatively, pre-test new lots of FBS to ensure they yield consistent results with a standard positive control inhibitor.
-
-
Ensure Consistent Cell Culture Practices:
-
Maintain a consistent cell passage number and seeding density.
-
Regularly check for and treat any mycoplasma contamination.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective, and ATP-competitive inhibitor of Focal Adhesion Kinase (FAK).[1][2] It targets the autophosphorylation site of FAK at tyrosine 397 (Y397), preventing its activation.[1][2] Inhibition of FAK disrupts downstream signaling pathways, including the PI3K/Akt and ERK pathways, which are crucial for cell survival, proliferation, migration, and invasion.[1]
Q2: What are the reported IC50 values for this compound?
A2: The IC50 values for this compound can vary depending on the assay format. In enzymatic assays, it exhibits sub-nanomolar potency. In cell-based assays measuring FAK autophosphorylation in the presence of serum-containing medium, the IC50 values are typically in the low nanomolar range. However, in longer-term cell viability assays, also in the presence of serum, the IC50 values can be in the micromolar range.
Q3: How does serum affect the activity of this compound?
A3: Serum contains proteins like albumin and alpha-1-acid glycoprotein that can bind to small molecule inhibitors. This compound has high plasma protein binding, meaning a significant fraction of the inhibitor will be sequestered by serum proteins in the culture medium. This reduces the concentration of free, unbound inhibitor available to enter the cells and inhibit FAK, leading to a higher apparent IC50 value.
Q4: Should I run my experiments in the presence or absence of serum?
A4: The choice of using serum depends on the specific research question and the duration of the experiment.
-
For biochemical assays or short-term cellular assays (e.g., measuring inhibition of FAK phosphorylation within a few hours), it is often recommended to perform the experiment in serum-free or low-serum conditions to determine the intrinsic potency of the inhibitor.
-
For long-term cellular assays (e.g., cell proliferation, viability, or clonogenic assays), serum is often necessary to maintain cell health and proliferation. In these cases, it is crucial to be aware of the potential for serum protein binding to affect the inhibitor's potency and to maintain consistent serum concentrations.
Q5: What are the downstream effects of FAK inhibition by this compound?
A5: Inhibition of FAK by this compound leads to a reduction in the phosphorylation of downstream signaling molecules such as Akt and ERK. This can result in decreased cell viability, inhibition of cell migration and invasion, and induction of apoptosis.
Data Presentation
Table 1: Reported Cellular IC50 Values for this compound in Serum-Containing Media
| Cell Line | Assay Type | IC50 (nM) | Reference |
| OVCAR8 (ovary) | FAK (Y397) Phosphorylation | 15 | |
| U87MG (brain) | FAK (Y397) Phosphorylation | 8.5 | |
| A549 (lung) | FAK (Y397) Phosphorylation | 12 | |
| PANC-1 (pancreas) | Cell Viability (72h) | 29,000 | |
| L3.6P1 (pancreas) | Cell Viability (72h) | 25,000 |
Note: The significant difference in IC50 values between phosphorylation and viability assays is likely due to a combination of the assay duration and the impact of serum protein binding.
Experimental Protocols
Protocol: Determining the Impact of Serum on this compound IC50 in a Cell-Based Assay
This protocol describes a method to quantify the effect of serum on the potency of this compound by measuring the inhibition of FAK autophosphorylation at Y397.
Materials:
-
Cancer cell line of interest (e.g., U87MG)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., DMEM)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-p-FAK (Y397) and anti-total FAK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the experiment. Incubate overnight in complete growth medium.
-
Serum Starvation (for serum-free condition): For the plate designated for serum-free conditions, gently wash the cells twice with serum-free medium and then incubate in serum-free medium for 4-6 hours.
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in both complete growth medium and serum-free medium.
-
Remove the medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) for both conditions.
-
Incubate for 1-2 hours at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with cold PBS.
-
Add lysis buffer to each well and incubate on ice for 20 minutes.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Perform SDS-PAGE and Western blotting to detect p-FAK (Y397) and total FAK.
-
-
Data Analysis:
-
Quantify the band intensities for p-FAK and total FAK.
-
Normalize the p-FAK signal to the total FAK signal for each sample.
-
Plot the normalized p-FAK levels against the log of the this compound concentration for both serum-containing and serum-free conditions.
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Use a non-linear regression model to determine the IC50 value for each condition.
-
Mandatory Visualization
Caption: FAK signaling pathway and inhibition by this compound.
Caption: Workflow for determining the impact of serum on this compound IC50.
Caption: Logical relationship of serum's impact on inhibitor activity.
References
Technical Support Center: Optimizing Dose-Response Curves for GSK-2250665A and Necroptosis Assays
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing GSK-2250665A and performing dose-response curve experiments, particularly within the context of necroptosis assays.
Understanding this compound
This compound is identified as a selective inhibitor of Inducible T-cell Kinase (Itk).[1][2] Its primary mechanism of action is not reported as a direct inhibitor of the necroptosis pathway. However, for researchers investigating its effects, the following data is available:
Table 1: Biological Activity of this compound
| Parameter | Value | Notes |
| Target | Itk (Inducible T-cell Kinase) | [1][2] |
| pKi | 9.2 | [1][2] |
| pIC50 (IFNγ production in PBMCs) | 7.3 | [2] |
| pIC50 (Aurora B kinase) | 6.4 | [1] |
| pIC50 (Btk) | 6.5 | [1] |
Optimizing Dose-Response Curves in Necroptosis Assays
A dose-response curve is critical for determining the potency of an inhibitor. In the context of necroptosis, this involves stimulating cell death and measuring the protective effect of a compound like a RIPK1 inhibitor across a range of concentrations.
Experimental Workflow for Generating a Dose-Response Curve
The following diagram outlines a typical workflow for a necroptosis dose-response experiment.
Caption: Experimental workflow for a necroptosis inhibitor dose-response assay.
Detailed Experimental Protocol: Necroptosis Inhibition Assay
This protocol provides a general framework. Optimization of cell number, inhibitor concentrations, and incubation times is recommended.
-
Cell Seeding: Plate a cell line known to be sensitive to necroptosis (e.g., HT-29, U937) in a 96-well plate at a predetermined optimal density. Allow cells to adhere and grow for 24 hours.
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor (e.g., a known RIPK1 inhibitor for a positive control, or this compound) in the appropriate cell culture medium. It is advisable to include a vehicle control (e.g., DMSO).[3]
-
Inhibitor Pre-treatment: Add the diluted inhibitor to the respective wells. Incubate for 1 hour.[4]
-
Necroptosis Induction: Add the necroptosis-inducing stimulus. A common combination is TNF-α, a Smac mimetic, and a pan-caspase inhibitor like z-VAD-FMK (TSZ).[4][5]
-
Incubation: Incubate the plate for a predetermined time (e.g., 24-48 hours) to allow for cell death to occur.[4]
-
Cell Viability Assessment: Measure cell viability using a suitable assay. Common methods include ATP measurement (e.g., CellTiter-Glo) or lactate (B86563) dehydrogenase (LDH) release assays.[4][6]
-
Data Analysis: Normalize the viability data to the positive (necroptosis stimulus only) and negative (vehicle control) controls. Plot the normalized response against the logarithm of the inhibitor concentration to generate a dose-response curve and calculate the EC50 value.[7]
Signaling Pathway
Understanding the underlying molecular pathway is crucial for troubleshooting experimental results.
Caption: Simplified signaling pathway of TNF-α induced necroptosis.
Troubleshooting Guide
Issue 1: No significant cell death observed after induction.
| Possible Cause | Suggested Solution |
| Low expression of key necroptosis proteins | Verify the expression of RIPK1, RIPK3, and MLKL in your cell line using Western blot. If expression is low, consider using a different cell line known to be responsive.[3] |
| Inactive reagents | Check the expiration dates and storage conditions of your reagents. Test their activity in a positive control cell line if possible.[3] |
| Incorrect timing of treatment | Optimize the incubation time for both the inhibitor pre-treatment and the necroptosis stimulus.[3] |
Issue 2: High background cell death in control wells.
| Possible Cause | Suggested Solution |
| Reagent toxicity | Test the toxicity of your vehicle (e.g., DMSO) and inhibitors at the concentrations used. Lower the concentration if necessary.[3] |
| Sub-optimal cell health | Use cells at a low passage number and ensure they are healthy and actively proliferating before starting the experiment. Avoid over-confluency.[3] |
| Contamination | Regularly check for microbial contamination in your cell cultures.[3] |
Issue 3: Inconsistent results between replicate wells or experiments.
| Possible Cause | Suggested Solution |
| Inaccurate pipetting | Ensure accurate and consistent pipetting, especially during serial dilutions and reagent additions. Use calibrated pipettes. |
| Edge effects in 96-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Cell clumping | Ensure a single-cell suspension before seeding to achieve a uniform monolayer. |
Frequently Asked Questions (FAQs)
Q1: What are the key molecular markers to confirm necroptosis? A1: The primary indicators of necroptosis are the phosphorylation of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).[3] The formation of the RIPK1-RIPK3 complex, known as the necrosome, and the subsequent phosphorylation of MLKL (at Ser358) are critical events.[3][8] Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, leading to cell lysis.[3]
Q2: How can I distinguish necroptosis from apoptosis in my experiments? A2: A key difference is the role of caspases. Apoptosis is caspase-dependent, while necroptosis is caspase-independent.[3] Here are some strategies to differentiate them:
-
Pan-caspase inhibitors: Use a pan-caspase inhibitor like z-VAD-FMK. If cell death still occurs, it is likely necroptosis.[3]
-
Biochemical markers: Use Western blot to check for cleaved caspase-3 (a marker for apoptosis) and phosphorylated MLKL (a marker for necroptosis).[3]
-
Specific inhibitors: Use a RIPK1 inhibitor (e.g., Necrostatin-1) or an MLKL inhibitor (e.g., necrosulfonamide) to see if they prevent cell death, which would indicate necroptosis.[6]
Q3: My dose-response curve is not sigmoidal. What could be the issue? A3: A non-sigmoidal curve can arise from several factors. At high concentrations, the inhibitor might precipitate out of solution or cause off-target toxicity, leading to a "hook" effect. Conversely, if the concentration range is too narrow and doesn't bracket the EC50, you may only see the top or bottom plateau of the curve. Ensure your inhibitor is fully dissolved and test a wider range of concentrations.
Q4: How do I select the appropriate concentration range for my inhibitor? A4: Start with a wide range of concentrations, for example, from 1 nM to 100 µM, with 10-fold dilutions. Once you have an approximate idea of the potency, you can perform a second experiment with a narrower range of concentrations (e.g., half-log dilutions) around the estimated EC50 to get a more accurate value.
Q5: What are the best controls to include in my necroptosis assay? A5:
-
Negative Control: Cells treated with the vehicle (e.g., DMSO) only, to establish baseline viability.
-
Positive Control (for cell death): Cells treated with the necroptosis stimulus (e.g., TSZ) without any inhibitor, to establish maximum cell death.
-
Positive Control (for inhibition): Cells treated with the necroptosis stimulus and a well-characterized necroptosis inhibitor (e.g., Necrostatin-1) to confirm the assay is working correctly.[6][9]
References
- 1. GSK 2250665A | ITK | Tocris Bioscience [tocris.com]
- 2. This compound | Itk inhibitor | CAS# 1246030-96-5 | InvivoChem [invivochem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Preclinical Drug Response Metric Based on Cellular Response Phenotype Provides Better Pharmacogenomic Variables with Phenotype Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioradiations.com [bioradiations.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Best Practices for Storing GSK-2250665A DMSO Aliquots
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for storing and handling dimethyl sulfoxide (B87167) (DMSO) aliquots of the ITK inhibitor, GSK-2250665A. Adhering to these guidelines will help ensure the stability, integrity, and reliable performance of the compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For long-term storage and most in vitro applications, anhydrous, high-purity DMSO is the recommended solvent for this compound.
Q2: What is a recommended stock solution concentration for this compound in DMSO?
A2: While the optimal concentration may vary depending on the specific experimental requirements, a common starting point for a stock solution is 10 mM. For cellular assays, this stock solution is then further diluted to the desired final concentration in the cell culture medium. A publication describing a cellular assay with this compound reported a pIC50 of 7.3, which corresponds to an IC50 of approximately 50 nM.[1] To achieve such a final concentration, a 10 mM stock solution provides a convenient starting point for serial dilutions.
Q3: How should I store the this compound DMSO stock solution?
A3: Proper storage is critical to maintain the compound's stability. The recommended storage conditions are summarized in the table below. To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q4: How many times can I freeze and thaw the this compound DMSO aliquots?
A4: There is no definitive data on the maximum number of freeze-thaw cycles this compound can tolerate without degradation. As a best practice, repeated freeze-thaw cycles should be avoided.[2] Each cycle increases the risk of water absorption by the hygroscopic DMSO, which can lead to compound precipitation and degradation. It is strongly advised to prepare single-use aliquots to maintain the integrity of your stock.
Q5: What type of storage tubes should I use for the aliquots?
A5: Use low-retention polypropylene (B1209903) microcentrifuge tubes or amber glass vials to minimize adsorption of the compound to the container walls and to protect it from light.
Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Storage Duration |
| In Solvent | DMSO | -80°C | Up to 6 months |
| In Solvent | DMSO | -20°C | Up to 1 month |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation observed in the stock solution upon thawing. | - The compound's solubility limit was exceeded at lower temperatures.- The DMSO absorbed water, reducing solubility.- The stock solution concentration is too high. | - Gently warm the vial to 37°C and vortex or sonicate until the precipitate is fully redissolved before making dilutions.[3]- Use anhydrous, high-purity DMSO and minimize exposure to air.- Consider preparing a slightly lower concentration stock solution. |
| Inconsistent results in cellular assays. | - Degradation of the compound due to improper storage or multiple freeze-thaw cycles.- Inaccurate concentration of the stock solution due to solvent evaporation or water absorption.- Final DMSO concentration in the assay is too high, causing cellular toxicity. | - Prepare fresh aliquots from a new stock solution.- Perform a stability check of your stock solution (see Experimental Protocols).- Ensure the final DMSO concentration in your assay is typically below 0.5%, and ideally below 0.1%, to avoid off-target effects. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[4] |
| Difficulty dissolving the this compound powder in DMSO. | - Insufficient solvent volume for the amount of powder.- Low-quality or wet DMSO.- Compound may require gentle heating or sonication to fully dissolve. | - Ensure you are using the correct volume of DMSO for your desired concentration.- Use a fresh, unopened bottle of anhydrous, high-purity DMSO.- Gently warm the solution to 37°C or use a sonication bath for a short period to aid dissolution.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound DMSO Stock Solution (10 mM)
Materials:
-
This compound powder (Molecular Weight: 459.61 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile, low-retention polypropylene microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipette
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 4.596 mg of this compound.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the powder.
-
Dissolve the compound: Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate for 5-10 minutes or gently warm the tube to 37°C to aid dissolution.
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates.
-
Aliquotting: Immediately aliquot the stock solution into single-use volumes (e.g., 10 µL or 20 µL) in pre-labeled, sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol 2: Assessment of this compound Stability in DMSO
Objective: To determine the stability of this compound in DMSO under specific storage conditions and after a defined number of freeze-thaw cycles.
Methodology:
-
Prepare a fresh stock solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO as described in Protocol 1.
-
Initial Analysis (Time Zero): Immediately after preparation, take an aliquot of the stock solution, dilute it to a suitable concentration for analysis (e.g., with acetonitrile (B52724) or methanol), and analyze it using High-Performance Liquid Chromatography (HPLC) with UV detection to determine the initial purity and concentration. This will serve as your baseline.
-
Storage Conditions:
-
Temperature Stability: Store aliquots at -20°C and -80°C.
-
Freeze-Thaw Stability: Subject a separate set of aliquots to a defined number of freeze-thaw cycles. For each cycle, thaw the aliquot at room temperature until completely liquid, and then refreeze it at -20°C or -80°C.
-
-
Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months) and after a specific number of freeze-thaw cycles (e.g., 1, 3, 5, 10 cycles), retrieve an aliquot from each storage condition.
-
HPLC Analysis: Analyze the retrieved aliquots by HPLC under the same conditions as the initial analysis.
-
Data Analysis: Compare the purity and concentration of the stored samples to the initial time-zero sample. A significant decrease in purity or concentration indicates degradation of the compound.
Visualizations
Caption: Workflow for the preparation, storage, and use of this compound DMSO aliquots.
Caption: A logical diagram for troubleshooting common issues with this compound DMSO stock solutions.
References
Validation & Comparative
A Comparative Guide to the Selectivity of ITK Inhibitors: GSK-2250665A vs. BMS-509744
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profiles of two prominent inhibitors of Interleukin-2 inducible T-cell kinase (ITK): GSK-2250665A and BMS-509744. The objective of this document is to present a side-by-side analysis of their performance based on available experimental data, offering valuable insights for researchers engaged in immunology, oncology, and drug discovery.
Introduction to ITK and its Inhibitors
Interleukin-2 inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It is a crucial component of the T-cell receptor (TCR) signaling pathway, playing a pivotal role in T-cell activation, proliferation, and differentiation. Dysregulation of ITK signaling is implicated in various inflammatory and autoimmune diseases, as well as in certain T-cell malignancies, making it an attractive therapeutic target.
This compound and BMS-509744 are two small molecule inhibitors that target the ATP-binding site of ITK, thereby blocking its kinase activity. Understanding the selectivity of these inhibitors is paramount, as off-target effects can lead to unforeseen toxicities or confound experimental results. This guide summarizes the available quantitative data on their selectivity and provides detailed experimental protocols for the key assays cited.
Data Presentation: Kinase Inhibition Profiles
The following tables summarize the quantitative kinase inhibition data for this compound and BMS-509744. It is important to note that a direct head-to-head comparison of these inhibitors across the same comprehensive kinase panel under identical experimental conditions is not publicly available. The data presented here is compiled from their primary publications and publicly accessible databases.
Table 1: Selectivity Profile of this compound
| Kinase | pKi | pIC50 |
| ITK | 9.2 | - |
| Aurora B | - | 6.4[1][2] |
| Btk | - | 6.5[1][2] |
Table 2: Selectivity Profile of BMS-509744
| Kinase | IC50 (nM)[3] |
| Tec Family Kinases | |
| Itk | 19 |
| Txk | 11000 |
| Tec | 17000 |
| Btk | 3800 |
| Other Kinases | |
| Lck | >50000 |
| Src | >50000 |
| ZAP-70 | >50000 |
| Syk | >50000 |
| KDR | >50000 |
| FGFR | >50000 |
| EGFR | >50000 |
| InsR | >50000 |
| Abl | >50000 |
| PKA | >50000 |
| PKC | >50000 |
| CDK2 | >50000 |
| Aurora A | >50000 |
Data for BMS-509744 indicates over 200-fold selectivity against other Tec family kinases and over 55-fold selectivity against a panel of other kinases.[4][5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the information available in the primary research articles.
Biochemical Kinase Assays
This compound (ITK, Aurora B, Btk Inhibition Assays)
The inhibitory activity of this compound was determined using enzymatic assays. While the specific details for the assays for Aurora B and Btk are not fully available in the searched literature, a general methodology for ITK inhibition is described. The development of this compound involved a template-hopping strategy to improve selectivity against Aurora kinases.[3][6]
-
General Principle: The kinase activity is measured by quantifying the phosphorylation of a substrate peptide by the respective kinase enzyme. The assay is performed in the presence of varying concentrations of the inhibitor to determine the concentration required for 50% inhibition (IC50) or the inhibitor constant (Ki).
BMS-509744 (Kinase Selectivity Panel) [3]
The kinase selectivity of BMS-509744 was evaluated against a panel of purified kinases.
-
Enzyme and Substrate: Recombinant kinase domains of human Itk, Txk, Tec, Btk, Lck, Src, ZAP-70, Syk, KDR, FGFR, EGFR, InsR, Abl, PKA, PKC, CDK2, and Aurora A were used. Specific peptide substrates were used for each kinase.
-
Assay Procedure:
-
The kinase reactions were carried out in a final volume of 25 µL in 96-well plates.
-
The reaction mixture contained kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, and 0.1 mg/mL BSA), the respective kinase, and the peptide substrate.
-
BMS-509744 was serially diluted in DMSO and added to the reaction mixture. The final DMSO concentration was kept constant in all wells.
-
The reaction was initiated by the addition of ATP. The final ATP concentration was typically at or near the Km value for each kinase.
-
The reaction was allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction was stopped by the addition of a solution containing EDTA.
-
The amount of phosphorylated substrate was quantified using a suitable detection method, such as a phosphospecific antibody-based ELISA or a fluorescence-based assay.
-
-
Data Analysis: The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation using appropriate software.
Cellular Assays
This compound (Inhibition of IFNγ Production in PBMCs)
-
Cell Type: Human peripheral blood mononuclear cells (PBMCs).
-
Assay Principle: This assay measures the ability of the inhibitor to block the production of interferon-gamma (IFNγ), a key cytokine produced by activated T-cells, in response to stimulation.
-
Procedure:
-
PBMCs were isolated from healthy human donors.
-
Cells were pre-incubated with various concentrations of this compound.
-
The cells were then stimulated with an activating agent (e.g., anti-CD3 and anti-CD28 antibodies) to induce T-cell activation and IFNγ production.
-
After an incubation period, the cell culture supernatant was collected.
-
The concentration of IFNγ in the supernatant was measured using a specific ELISA kit.
-
-
Data Analysis: The pIC50 value, representing the negative logarithm of the IC50, was determined from the dose-response curve.
BMS-509744 (T-cell Proliferation and IL-2 Secretion Assays) [6][7]
-
Cell Types: Human T-cells (e.g., Jurkat cells or purified primary T-cells).
-
T-cell Proliferation Assay:
-
T-cells were plated in 96-well plates.
-
Cells were pre-treated with different concentrations of BMS-509744.
-
T-cell proliferation was induced by stimulation with anti-CD3 and anti-CD28 antibodies.
-
After a 48-72 hour incubation, cell proliferation was assessed using a standard method, such as the incorporation of [3H]-thymidine or a colorimetric assay (e.g., MTS or WST-1).
-
-
IL-2 Secretion Assay:
-
T-cells were treated with BMS-509744 and stimulated as described for the proliferation assay.
-
After 24 hours, the culture supernatant was collected.
-
The concentration of Interleukin-2 (IL-2) in the supernatant was quantified by ELISA.
-
Mandatory Visualization
Caption: Simplified T-Cell Receptor (TCR) signaling pathway highlighting the central role of ITK.
Conclusion
Both this compound and BMS-509744 are potent inhibitors of ITK. Based on the available data, BMS-509744 has been characterized against a broader panel of kinases and demonstrates high selectivity, particularly within the Tec family of kinases. This compound was specifically designed to be selective against Aurora kinases. The choice between these two inhibitors for research purposes will depend on the specific experimental context and the potential off-target kinases that are of most concern. For a definitive comparison, a head-to-head selectivity screen across a comprehensive and identical kinase panel would be necessary. Researchers are encouraged to consult the primary literature for further details on the experimental conditions and findings.
References
- 1. Selective Itk inhibitors block T-cell activation and murine lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ITK inhibitors in inflammation and immune-mediated disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting ITK signaling for T cell-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BMS 509744 | CAS 439575-02-7 | BMS509744 | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Collection - Selective Itk Inhibitors Block T-Cell Activation and Murine Lung Inflammation - Biochemistry - Figshare [figshare.com]
Comparative Analysis of GSK-2250665A for Itk Inhibition in Primary T-Cells
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of GSK-2250665A with Alternative Itk Inhibitors, Supported by Experimental Data.
Interleukin-2-inducible T-cell kinase (Itk), a member of the Tec family of non-receptor tyrosine kinases, is a critical mediator of T-cell receptor (TCR) signaling. Its role in T-cell activation, proliferation, and differentiation makes it a compelling therapeutic target for a spectrum of T-cell-mediated diseases, including autoimmune disorders and certain cancers. This guide provides a comparative overview of this compound, a potent Itk inhibitor, alongside other notable inhibitors, presenting key performance data and detailed experimental methodologies for the validation of Itk inhibition in primary T-cells.
Performance Comparison of Itk Inhibitors
The following tables summarize the available quantitative data for this compound and a selection of alternative Itk inhibitors. It is important to note that the data presented are compiled from various studies and were not generated in a head-to-head comparison. Therefore, direct comparisons should be interpreted with caution.
Table 1: Biochemical Potency of Itk Inhibitors
| Compound | Type | Mechanism of Action | Target | pKi | IC50 (nM) | Reference |
| This compound | Reversible | ATP-competitive | Itk | 9.2 | - | |
| Ibrutinib | Irreversible | Covalent | BTK, Itk | - | ITK: 2.2 | [1][2] |
| PRN694 | Irreversible | Covalent | Itk, Rlk | - | ITK: 0.3, RLK: 1.3 | [3] |
| BMS-509744 | Reversible | ATP-competitive | Itk | - | 19 | [4] |
| PF-06465469 | Irreversible | Covalent | Itk | - | 0.4 | [1][2] |
| ONO-4059 (Tirabrutinib) | Irreversible | Covalent | BTK | - | ITK: 10.9 | [1][2] |
Table 2: Cellular Activity of Itk Inhibitors in Primary T-Cells
| Compound | Assay | Cell Type | pIC50 | IC50 (nM) | Effect | Reference |
| This compound | IFNγ Production | Human PBMCs | 7.3 | - | Inhibition of IFNγ production | |
| Ibrutinib | IL-2 Production | Jurkat T-cells | - | - | Significant repression of IL-2 production | [1][2] |
| PRN694 | T-cell Proliferation | Human CD3+ T-cells | - | - | Significant inhibition of CD4+ and CD8+ T-cell proliferation | [5] |
| BMS-509744 | IL-2 Production | Human T-cells | - | - | Inhibition of IL-2 production | [4] |
| PF-06465469 | IL-2 Production | Jurkat T-cells | - | - | Significant repression of IL-2 production | [1][2] |
| ONO-4059 (Tirabrutinib) | IL-2 Production | Jurkat T-cells | - | - | Repression of IL-2 production | [1][2] |
Table 3: Selectivity of Itk Inhibitors
| Compound | Selectivity Profile | Reference |
| This compound | Selective for Itk over Aurora B kinase (pIC50 = 6.4) and Btk (pIC50 = 6.5). | |
| Ibrutinib | Potent inhibitor of both BTK and Itk. | [4] |
| PRN694 | Dual inhibitor of Itk and Rlk. | [3] |
| BMS-509744 | Reported to be a selective Itk inhibitor. | [4] |
| PF-06465469 | Potent Itk inhibitor; also inhibits other kinases. | [1][2] |
| ONO-4059 (Tirabrutinib) | Primarily a BTK inhibitor with activity against Itk. | [1][2] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of Itk's role and the methods used to validate its inhibition, the following diagrams illustrate the Itk signaling cascade and the workflows for key experimental protocols.
Figure 1: Simplified Itk signaling pathway in T-cell activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of interleukin-2-inducible kinase (ITK) inhibitors and potential for combination therapies for T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ITK and RLK Inhibitor PRN694 Improves Skin Disease in Two Mouse Models of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of GSK-2250665A and Other Selective Itk Inhibitors for T-Cell Mediated Diseases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of GSK-2250665A against other selective Interleukin-2-inducible T-cell kinase (Itk) inhibitors. Itk is a critical non-receptor tyrosine kinase that plays a central role in T-cell receptor (TCR) signaling, making it a promising therapeutic target for a range of T-cell mediated diseases, including autoimmune disorders and certain cancers. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathway to aid in the objective evaluation of these compounds.
Quantitative Efficacy Comparison of Selective Itk Inhibitors
The following table summarizes the reported potency of this compound and other selective Itk inhibitors. It is important to note that direct comparisons of IC50 and pKi values should be made with caution, as experimental conditions such as ATP concentration can significantly influence these measurements.
| Inhibitor | Type | Target(s) | pKi | IC50 (Enzymatic) | IC50 (Cell-based) | IC50 (Human Whole Blood) | Selectivity Highlights | Reference(s) |
| This compound | Non-covalent | Itk | 9.2 | - | - | - | Selective over Aurora B (pIC50=6.4) and Btk (pIC50=6.5) | [1] |
| BMS-509744 | Non-covalent, ATP-competitive | Itk | - | 19 nM, 96 nM | - | - | Selective Itk inhibitor | [2][3] |
| Soquelitinib (CPI-818) | Covalent, Irreversible | Itk | - | - | - | - | Highly selective for Itk over RLK | |
| ONO-7790500 | Non-covalent | Itk | - | <4 nM | 14 nM (Jurkat cell proliferation) | - | >2000-fold selective over Lck | [4] |
| PF-06465469 | Covalent | Itk, Btk | - | 2 nM (Itk), 2 nM (Btk) | 31 nM (IP1 assay) | 48 nM | Potent inhibitor of both Itk and Btk | [5][6] |
| Ibrutinib | Covalent, Irreversible | Btk, Itk | - | 2.2 nM (Itk) | - | - | Also inhibits other kinases like EGFR | [4] |
| PRN694 | Covalent | Itk, Rlk | - | 0.3 nM (Itk), 1.4 nM (Rlk) | - | - | Potent dual inhibitor of Itk and Rlk | [7] |
Key Experimental Methodologies
The data presented in this guide are derived from a variety of in vitro and in vivo experimental assays designed to assess the efficacy and selectivity of Itk inhibitors. Below are descriptions of the general protocols for key experiments.
Enzymatic Kinase Assays
-
Objective: To determine the direct inhibitory activity of a compound against purified Itk enzyme.
-
General Protocol:
-
Recombinant human Itk enzyme is incubated with a specific substrate (e.g., a peptide) and ATP in a suitable buffer system.
-
The inhibitor, at varying concentrations, is added to the reaction mixture.
-
The kinase reaction is allowed to proceed for a defined period at a specific temperature.
-
The extent of substrate phosphorylation is measured. This can be quantified using various methods, such as:
-
Radiometric assays: Using radiolabeled ATP (γ-³²P-ATP or γ-³³P-ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assays: Employing fluorescently labeled substrates or antibodies to detect phosphorylation.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.
-
-
IC50 values are calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.
-
Cell-Based Assays
-
Objective: To evaluate the effect of the inhibitor on Itk signaling and T-cell function in a cellular context.
-
Common Cell Lines: Jurkat (human T-lymphocyte cell line), primary human T-cells.
-
General Protocols:
-
T-Cell Proliferation Assay:
-
T-cells are stimulated to proliferate using anti-CD3 and anti-CD28 antibodies, which mimic TCR activation.
-
The cells are treated with varying concentrations of the Itk inhibitor.
-
Cell proliferation is measured after a set incubation period (e.g., 72 hours) using methods such as MTS assay, CFSE dilution, or measuring the incorporation of tritiated thymidine.
-
-
Cytokine Production Assay:
-
T-cells are stimulated as described above in the presence of the inhibitor.
-
Supernatants are collected after 24-48 hours.
-
The concentration of secreted cytokines (e.g., IL-2, IFN-γ, IL-4) is measured using ELISA or multiplex bead assays.
-
-
Phosphorylation Assays (Western Blot or Flow Cytometry):
-
T-cells are stimulated and treated with the inhibitor.
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Western blotting is performed using antibodies specific for phosphorylated forms of downstream signaling molecules like PLCγ1 and ERK to assess the inhibition of the Itk signaling cascade.
-
Alternatively, intracellular flow cytometry can be used to measure the phosphorylation status of these proteins in individual cells.
-
-
Human Whole Blood Assays
-
Objective: To assess the inhibitor's activity in a more physiologically relevant ex vivo system.
-
General Protocol:
-
Freshly drawn human whole blood is treated with the inhibitor.
-
T-cells within the whole blood are stimulated (e.g., with anti-CD3 antibodies).
-
The production of a specific biomarker, such as a cytokine, is measured in the plasma after a defined incubation period.
-
Itk Signaling Pathway and Experimental Workflow
To understand the mechanism of action of these inhibitors, it is crucial to visualize the Itk signaling pathway and the general workflow of inhibitor testing.
Caption: Simplified Itk signaling pathway downstream of the T-cell receptor (TCR).
Caption: General experimental workflow for evaluating the efficacy of selective Itk inhibitors.
References
- 1. Identification of a Novel and Selective Series of Itk Inhibitors via a Template-Hopping Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Interleukin-2–inducible T-cell kinase inhibitors modify functional polarization of human peripheral T-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PF 06465469 | ITK | Tocris Bioscience [tocris.com]
- 7. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Kinase Selectivity Profile of GSK-2250665A and Alternative Itk Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Guide to Off-Target Kinase Screening Results
This guide provides a comparative analysis of the off-target kinase screening results for GSK-2250665A, a potent inhibitor of Interleukin-2-inducible T-cell kinase (Itk), and other investigational Itk and Tec family kinase inhibitors. The objective is to offer a clear, data-driven comparison to aid in the evaluation of these compounds for research and therapeutic development.
Executive Summary
This compound is an inhibitor of Itk with a reported pKi of 9.2. While demonstrating high potency for its primary target, understanding its off-target activity is crucial for predicting potential side effects and overall therapeutic utility. This guide summarizes the available off-target kinase screening data for this compound and compares it with other notable Tec family kinase inhibitors, including Ibrutinib, PRN694, and PF-06465469. The data reveals varying selectivity profiles across these compounds, highlighting the importance of comprehensive kinase screening in drug development.
Off-Target Kinase Inhibition Profile
The following table summarizes the off-target kinase inhibition data for this compound and its comparators. The data is compiled from publicly available literature and presented as pIC50 or IC50 values where available. It is important to note that the data has been generated using various assay platforms and conditions, which may influence the absolute values.
| Kinase Target | This compound (or related compound) | Ibrutinib | PRN694 | PF-06465469 |
| Itk (Primary Target) | pKi = 9.2 | IC50 = 0.5 nM | IC50 = 0.3 nM | IC50 = 2 nM [1] |
| Aurora B | pIC50 = 6.4 | - | - | - |
| Btk | pIC50 = 6.5 | IC50 = 0.5 nM | IC50 = 17 nM[2] | IC50 = 2 nM[1] |
| IRAK4 | pIC50 = 8.4 | - | - | - |
| Src | pIC50 = 7.4 | - | - | - |
| TXK (RLK) | pIC50 = 7.1 | - | IC50 = 1.4 nM | - |
| Lck | pIC50 = 6.9 | - | - | - |
| Bmx | pIC50 = 6.8 | - | IC50 = 17 nM | - |
| IR | pIC50 = 6.8 | - | - | - |
| CAMKK2 | pIC50 = 6.7 | - | - | - |
| Tec | pIC50 = 6.6 | - | IC50 = 3.3 nM | - |
| LRRK2 | pIC50 = 6.4 | - | - | - |
| EGFR | pIC50 = 6.2 | IC50 = 7.8 nM | - | - |
| BLK | - | - | IC50 = 125 nM | - |
| JAK3 | - | IC50 = 16 nM | IC50 = 30 nM | - |
| MEK1/2 | - | - | - | Inhibition noted |
| AKT | - | - | - | Inhibition noted |
Experimental Methodologies
The off-target kinase screening data presented in this guide were generated using various biochemical and cellular assays. The following are detailed descriptions of the common methodologies employed.
Biochemical Kinase Assays (Radiometric)
Radiometric kinase assays are a gold-standard method for directly measuring the catalytic activity of a kinase.
Principle: This assay measures the transfer of a radiolabeled phosphate (B84403) group (from [γ-³²P]ATP or [γ-³³P]ATP) to a specific substrate (peptide or protein) by the kinase. The amount of incorporated radioactivity in the substrate is directly proportional to the kinase activity. Inhibition of the kinase by a test compound results in a decrease in the radioactive signal.
General Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific substrate, ATP (including a trace amount of [γ-³²P]ATP or [γ-³³P]ATP), and a buffer solution with necessary cofactors (e.g., Mg²⁺).
-
Compound Incubation: The test compound (e.g., this compound) at various concentrations is pre-incubated with the kinase to allow for binding.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of the ATP mixture. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted radiolabeled ATP. This is commonly achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the substrate, followed by washing steps to remove unbound ATP.
-
Detection and Quantification: The radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction (without inhibitor). IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Typical Assay Conditions:
-
ATP Concentration: Often used at or near the Km value for each specific kinase to ensure accurate determination of competitive inhibition. In some screening panels, a fixed concentration (e.g., 10 µM) is used.
-
Substrate: Specific peptide or protein substrates are used for each kinase to ensure optimal activity and specificity.
Cellular Target Engagement Assays (NanoBRET™)
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay is a live-cell method to quantify the binding of a test compound to its target protein.
Principle: This technology utilizes energy transfer from a NanoLuc® luciferase-tagged kinase (donor) to a cell-permeable fluorescent tracer (acceptor) that binds to the same kinase. When the tracer is bound to the kinase-NanoLuc® fusion protein, BRET occurs. A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.
General Protocol:
-
Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Cell Plating: The transfected cells are seeded into multi-well plates.
-
Compound and Tracer Addition: The cells are treated with the test compound at various concentrations, followed by the addition of a specific NanoBRET™ tracer at a fixed concentration.
-
Incubation: The plate is incubated to allow the compound and tracer to reach binding equilibrium with the target kinase.
-
Lysis and Substrate Addition: A substrate for NanoLuc® luciferase is added to the cells.
-
Detection: The luminescence signals from both the NanoLuc® luciferase (donor) and the fluorescent tracer (acceptor) are measured using a specialized plate reader.
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor emission intensity by the donor emission intensity. The displacement of the tracer by the test compound results in a decrease in the BRET ratio, from which IC50 values can be determined.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental processes, the following diagrams have been generated using the DOT language.
Caption: Simplified T-Cell Receptor (TCR) signaling pathway highlighting the role of Itk.
Caption: General workflow for an in vitro biochemical kinase screening assay.
Conclusion
This compound is a highly potent Itk inhibitor. The available off-target screening data from a closely related compound suggests a degree of selectivity, particularly when compared to some broader spectrum kinase inhibitors like Ibrutinib. However, activity against other kinases, including members of the Tec family and others like IRAK4 and Src, has been observed. For a comprehensive understanding of its therapeutic potential and safety profile, a head-to-head comparison of this compound and its alternatives against a broad, standardized kinase panel using consistent assay conditions is recommended. The experimental protocols and workflows provided in this guide offer a framework for interpreting such screening data and understanding the methodologies behind them.
References
A Comparative Analysis of GSK-2250665A and PRN694 for Researchers
This guide provides a detailed comparative analysis of two key kinase inhibitors, GSK-2250665A and PRN694, designed for researchers, scientists, and drug development professionals. The information presented is based on publicly available experimental data to facilitate an objective evaluation of their performance and potential applications.
Introduction
This compound is a selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK), a crucial enzyme in T-cell signaling. PRN694, on the other hand, is a dual inhibitor targeting both ITK and Resting Lymphocyte Kinase (RLK), another member of the Tec family of kinases. Both molecules have emerged as important tools for studying T-cell and NK-cell mediated immunity and hold therapeutic potential for various inflammatory and autoimmune diseases, as well as T-cell malignancies. This guide will delve into their mechanisms of action, biochemical and cellular activities, and the experimental protocols utilized for their characterization.
Mechanism of Action
This compound acts as a selective, reversible inhibitor of ITK. Its mechanism relies on non-covalent interactions within the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the T-cell receptor (TCR) signaling cascade.
PRN694 is a covalent inhibitor that irreversibly binds to a specific cysteine residue (Cys442 in ITK and Cys350 in RLK) within the ATP-binding site of its target kinases.[1] This covalent modification leads to a prolonged and durable inhibition of kinase activity, a characteristic that distinguishes it from reversible inhibitors.
Data Presentation
The following tables summarize the available quantitative data for this compound and PRN694, providing a basis for a direct comparison of their potency and selectivity.
Table 1: Biochemical Potency
| Compound | Target | pKi | IC50 (nM) |
| This compound | ITK | 9.2 | - |
| PRN694 | ITK | - | 0.3[2] |
| PRN694 | RLK | - | 1.4[2] |
Table 2: Kinase Selectivity Profile
| Compound | Off-Target Kinase | pIC50 | IC50 (nM) |
| This compound | Aurora B | 6.4 | - |
| This compound | Btk | 6.5 | - |
| PRN694 | TEC | - | 3.3 |
| PRN694 | BTK | - | 17 |
| PRN694 | BMX | - | 17 |
| PRN694 | BLK | - | 125 |
| PRN694 | JAK3 | - | 30 |
Table 3: Cellular Activity
| Compound | Assay | Cell Type | pIC50 |
| This compound | IFNγ Production | PBMCs | 7.3[3] |
| PRN694 | T-cell Proliferation (CD4+ & CD8+) | Primary T-cells | - |
| PRN694 | FcR-induced NK cell killing | Primary NK cells | - |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by these inhibitors and a general workflow for their in vitro characterization.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the characterization of this compound and PRN694.
In Vitro Kinase Inhibition Assay (PRN694)[1]
-
Principle: This assay determines the potency of an inhibitor against a purified kinase enzyme.
-
Materials:
-
Recombinant human ITK or RLK enzyme.
-
Peptide substrate specific for the kinase.
-
ATP and MgCl₂.
-
Assay Buffer: 100 mM HEPES (pH 7.5), 0.1% BSA, 0.01% Triton X-100, 1 mM DTT, 10 mM MgCl₂, 10 μM sodium orthovanadate, 10 μm β-glycerophosphate.
-
PRN694 at various concentrations.
-
Microfluidics-based kinase assay platform (e.g., Caliper Life Sciences LabChip 3000).
-
-
Procedure:
-
Prepare serial dilutions of PRN694 in DMSO.
-
Pre-incubate the kinase enzyme with the inhibitor for a defined period (e.g., 30 minutes) at room temperature.
-
Initiate the kinase reaction by adding the peptide substrate and ATP to the enzyme-inhibitor mixture. The final ATP concentration should be close to the Kₘ for the enzyme.
-
Incubate the reaction at 25°C for a specified time.
-
Stop the reaction and measure the amount of phosphorylated substrate using the microfluidics platform, which separates phosphorylated and non-phosphorylated peptides.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular IFNγ Production Assay (this compound)[3]
-
Principle: This assay measures the inhibitor's ability to block the production of IFNγ from stimulated peripheral blood mononuclear cells (PBMCs).
-
Materials:
-
Human PBMCs isolated from healthy donors.
-
Cell culture medium (e.g., RPMI 1640) supplemented with 10% fetal bovine serum.
-
T-cell stimulants (e.g., anti-CD3 and anti-CD28 antibodies).
-
This compound at various concentrations.
-
ELISA kit for human IFNγ.
-
-
Procedure:
-
Plate PBMCs in a 96-well plate.
-
Pre-treat the cells with serial dilutions of this compound for 1 hour at 37°C.
-
Stimulate the cells with anti-CD3 and anti-CD28 antibodies.
-
Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
Collect the cell culture supernatant.
-
Measure the concentration of IFNγ in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a stimulated, vehicle-treated control.
-
Determine the pIC50 value from the dose-response curve.
-
T-cell Proliferation Assay (PRN694)[1]
-
Principle: This assay assesses the effect of the inhibitor on the proliferation of T-cells following TCR stimulation.
-
Materials:
-
Purified human primary CD4+ or CD8+ T-cells.
-
Cell culture medium.
-
T-cell stimulants (e.g., anti-CD3 and anti-CD28 antibodies).
-
PRN694 at various concentrations.
-
Proliferation dye (e.g., CFSE) or [³H]-thymidine.
-
-
Procedure:
-
Label T-cells with a proliferation dye like CFSE, which is diluted with each cell division.
-
Plate the labeled cells in a 96-well plate.
-
Pre-treat the cells with serial dilutions of PRN694 for 30 minutes.
-
Stimulate the cells with anti-CD3 and anti-CD28 antibodies.
-
Incubate the plate for 3-5 days at 37°C.
-
Analyze the dilution of the proliferation dye by flow cytometry. The percentage of proliferated cells is determined by the decrease in fluorescence intensity.
-
Alternatively, pulse the cells with [³H]-thymidine for the final 18 hours of incubation and measure its incorporation into DNA as a measure of proliferation.
-
Evaluate the dose-dependent inhibition of T-cell proliferation.
-
Conclusion
This compound and PRN694 are potent inhibitors of ITK-mediated signaling, with distinct mechanisms of action and selectivity profiles. This compound offers a selective, reversible inhibition of ITK, which may be advantageous in scenarios where transient pathway modulation is desired. In contrast, PRN694 provides potent and durable inhibition of both ITK and RLK through its covalent binding mechanism, suggesting its potential for indications requiring sustained T-cell and NK-cell suppression. The choice between these inhibitors will depend on the specific research question, the desired duration of action, and the importance of targeting RLK in addition to ITK. The experimental protocols provided in this guide offer a foundation for the independent evaluation and comparison of these and other kinase inhibitors in a research setting.
References
Validating the On-Target Effects of GSK-2250665A: A Comparative Guide to siRNA-Mediated Target Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for validating the on-target effects of the selective Interleukin-2-inducible T-cell kinase (Itk) inhibitor, GSK-2250665A: direct pharmacological inhibition and siRNA-mediated target knockdown. Understanding the concordance between these approaches is crucial for robust target validation in drug discovery.
Executive Summary
This compound is a potent and selective inhibitor of Itk, a critical kinase in T-cell receptor (TCR) signaling.[1][2][3] Validating that the observed cellular effects of this compound are a direct consequence of Itk inhibition is a critical step in its preclinical development. A powerful method for this validation is the use of small interfering RNA (siRNA) to specifically silence the ITK gene. If the phenotypic consequences of Itk knockdown mirror the effects of this compound treatment, it provides strong evidence for on-target activity. This guide presents a side-by-side comparison of these two approaches, supported by experimental data and detailed protocols.
Data Presentation: Comparing this compound and Itk siRNA
The following table summarizes the expected comparative effects of a selective Itk inhibitor, using data from studies on similar inhibitors as a proxy for this compound, and Itk siRNA on key T-cell functions.
| Parameter | Selective Itk Inhibitor (e.g., this compound) | Itk siRNA | Key Findings |
| Target Expression | No change in Itk protein levels | Significant reduction in Itk mRNA and protein levels | siRNA directly reduces the amount of the target protein, while the inhibitor blocks its function. |
| T-Cell Proliferation | Inhibition of proliferation | Reduction in cell survival and proliferation[4] | Both methods are expected to impair the proliferation of T-cells upon activation. |
| Cytokine Production (IFN-γ) | Inhibition of IFN-γ production (pIC50 of 7.3 in PBMCs)[2] | Significant reduction in IFN-γ secretion | A hallmark of Itk inhibition is the suppression of key inflammatory cytokines. |
| Cytokine Production (IL-2) | Inhibition of IL-2 secretion | Abrogation of IL-2 secretion | Both approaches effectively block the production of IL-2, a critical cytokine for T-cell growth. |
| Downstream Signaling (PLCγ1 Phosphorylation) | Abolished phosphorylation | Not directly measured, but expected to be reduced | Inhibition of Itk's kinase activity prevents the phosphorylation of its direct substrates. |
Experimental Protocols
Itk siRNA Transfection in Jurkat T-Cells
This protocol describes a general method for siRNA-mediated knockdown of Itk in the Jurkat T-cell line, a widely used model for studying T-cell signaling.
Materials:
-
Jurkat T-cells
-
Itk-specific siRNA and non-targeting control siRNA
-
Electroporation system or lipid-based transfection reagent
-
RPMI-1640 medium supplemented with 10% FBS
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Reagents for Western blotting or qRT-PCR
Procedure:
-
Cell Culture: Culture Jurkat T-cells in RPMI-1640 supplemented with 10% FBS at 37°C in a 5% CO2 incubator. Ensure cells are in the logarithmic growth phase and have a viability of >90%.
-
Transfection:
-
Electroporation: Resuspend approximately 1 x 10^6 Jurkat cells in the appropriate electroporation buffer. Add the Itk siRNA or control siRNA to the cell suspension. Transfer the mixture to an electroporation cuvette and apply the optimized electrical pulse. Immediately transfer the cells to a pre-warmed 6-well plate containing complete growth medium.
-
Lipid-based Transfection: Dilute the Itk siRNA or control siRNA in serum-free medium. In a separate tube, dilute the lipid-based transfection reagent in serum-free medium. Mix the diluted siRNA and transfection reagent and incubate at room temperature to allow for complex formation. Add the siRNA-lipid complexes to the Jurkat cells cultured in a 6-well plate.
-
-
Incubation: Incubate the transfected cells for 48-72 hours to allow for Itk protein knockdown.
-
Validation of Knockdown: Harvest the cells and prepare lysates for Western blotting to assess Itk protein levels or extract RNA for qRT-PCR to measure ITK mRNA levels.
Measurement of IL-2 and IFN-γ Production
This protocol outlines the measurement of cytokine secretion from T-cells following treatment with this compound or Itk siRNA.
Materials:
-
Primary human T-cells or Jurkat T-cells
-
This compound
-
Itk siRNA-transfected cells
-
T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies, PMA/Ionomycin)
-
ELISA kits for human IL-2 and IFN-γ
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Cell Treatment and Activation:
-
This compound: Pre-incubate T-cells with varying concentrations of this compound or vehicle control for 1-2 hours.
-
Itk siRNA: Use T-cells 48-72 hours post-transfection with Itk siRNA or control siRNA.
-
-
Activation: Plate the treated or transfected cells in a 96-well plate coated with anti-CD3 and anti-CD28 antibodies, or stimulate with PMA and Ionomycin.
-
Supernatant Collection: Incubate the cells for 24-48 hours. After incubation, centrifuge the plate and collect the cell culture supernatants.
-
ELISA: Perform the IL-2 and IFN-γ ELISAs on the collected supernatants according to the manufacturer's instructions. This typically involves adding the supernatants to antibody-coated plates, followed by the addition of a detection antibody and a substrate for colorimetric detection.
-
Data Analysis: Measure the absorbance using a plate reader and calculate the concentration of IL-2 and IFN-γ in each sample by comparing to a standard curve.
Mandatory Visualization
Caption: Itk Signaling Pathway in T-Cell Activation.
References
A Head-to-Head In Vitro Comparison of Interleukin-2-inducible T-cell Kinase (Itk) Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of key Interleukin-2-inducible T-cell kinase (Itk) inhibitors. This analysis is supported by experimental data on their biochemical and cellular performance, detailed methodologies for key experiments, and visualizations of the relevant signaling pathways and experimental workflows.
Interleukin-2-inducible T-cell kinase (Itk), a member of the Tec family of non-receptor tyrosine kinases, is a crucial component of T-cell receptor (TCR) signaling.[1][2] Its role in T-cell activation, differentiation, and cytokine production makes it a compelling therapeutic target for T-cell mediated inflammatory diseases, autoimmune disorders, and malignancies.[2][3][4] This guide presents a head-to-head comparison of several small molecule Itk inhibitors, including both covalent and reversible binders, to aid in the selection and evaluation of these research compounds.
Quantitative Comparison of Itk Inhibitor Potency and Selectivity
The following table summarizes the in vitro potency (IC50) of various inhibitors against Itk and other related kinases. Lower IC50 values are indicative of higher potency.
| Inhibitor | Mechanism of Action | Itk IC50 (nM) | RLK IC50 (nM) | BTK IC50 (nM) | Cellular Assay (IC50) | Reference(s) |
| PRN694 | Covalent, Irreversible | 0.3 | 1.4 | - | Inhibits TCR-induced T-cell proliferation and cytokine release. | [3] |
| Ibrutinib | Covalent, Irreversible | 2.2 | - | 0.5 | Inhibits PLCγ1 phosphorylation; less potent than PRN694 in inhibiting T-cell proliferation. | [5][6] |
| BMS-509744 | Reversible, ATP-competitive | 19 | - | 4100 | Inhibits PLCγ1 phosphorylation, IL-2 secretion, and T-cell proliferation. | [5][7][8][9] |
| PF-06465469 | Covalent, Irreversible | 2 | - | 2 | Potent inhibition of PLCγ phosphorylation and IL-2 production. | [8] |
| ONO-7790500 | - | <4 | - | >20,000 | Modest effects on apoptosis in T-cell lines. | [5] |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental design is crucial for understanding the action and evaluation of Itk inhibitors.
Itk Signaling Pathway
The following diagram illustrates the central role of Itk in the T-cell receptor signaling cascade. Upon TCR engagement, Lck and ZAP-70 are activated, leading to the recruitment and activation of Itk. Itk then phosphorylates and activates Phospholipase C gamma 1 (PLCγ1), which in turn initiates downstream signaling events culminating in T-cell activation, proliferation, and cytokine production.
General Experimental Workflow for In Vitro Itk Inhibitor Comparison
This diagram outlines a typical workflow for the in vitro characterization and comparison of Itk inhibitors, starting from biochemical assays to more physiologically relevant cellular assays.
Experimental Protocols
The following are representative protocols for key in vitro assays used to compare Itk inhibitors.
Biochemical Kinase Assay (Microfluidics-based)
This assay directly measures the enzymatic activity of purified Itk and its inhibition by test compounds.
-
Principle: This method quantifies the ratio of phosphorylated substrate to non-phosphorylated substrate following a kinase reaction.
-
Materials:
-
Recombinant human Itk enzyme
-
Fluorescently labeled peptide substrate
-
ATP and MgCl₂
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, 0.1% BSA, 0.01% Triton X-100, 1 mM DTT, 10 mM MgCl₂)
-
Test inhibitors (e.g., PRN694, BMS-509744) dissolved in DMSO
-
Microfluidic chip-based system (e.g., Caliper LabChip)
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
Pre-incubate the Itk enzyme with each inhibitor concentration in the assay buffer.
-
Initiate the kinase reaction by adding the peptide substrate and ATP.
-
Incubate the reaction mixture at 25°C for a defined period (e.g., 60 minutes).
-
Stop the reaction.
-
Load the samples onto the microfluidic chip. The system separates the phosphorylated and non-phosphorylated substrate based on charge and detects the fluorescent signal of each.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.[10]
-
Cellular Phosphorylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block Itk activity within a cellular context by measuring the phosphorylation of its direct downstream target, PLCγ1.
-
Principle: Western blotting is used to detect the levels of phosphorylated PLCγ1 (p-PLCγ1) in cell lysates after TCR stimulation and inhibitor treatment.
-
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium with 10% FBS
-
Stimulating antibodies: anti-CD3 and anti-CD28
-
Test inhibitors dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-PLCγ1 (Tyr783), anti-total PLCγ1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Culture Jurkat cells to the desired density.
-
Pre-incubate the cells with various concentrations of the Itk inhibitor or DMSO (vehicle control) for 30-60 minutes.
-
Stimulate the cells with anti-CD3 and anti-CD28 antibodies for 5-15 minutes to activate the TCR pathway.
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against p-PLCγ1.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total PLCγ1 and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the dose-dependent inhibition of PLCγ1 phosphorylation.[6][10]
-
T-Cell Proliferation Assay (CFSE-based)
This assay measures the effect of Itk inhibitors on the proliferation of T-cells following TCR stimulation.
-
Principle: T-cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division. A reduction in fluorescence intensity indicates cell proliferation.
-
Materials:
-
Primary human T-cells or a T-cell line
-
CFSE staining solution
-
Cell culture medium
-
Stimulating antibodies: anti-CD3 and anti-CD28
-
Test inhibitors dissolved in DMSO
-
Flow cytometer
-
-
Procedure:
-
Isolate primary T-cells from healthy donor blood.
-
Label the T-cells with CFSE according to the manufacturer's protocol.
-
Pre-treat the CFSE-labeled cells with different concentrations of the Itk inhibitor or DMSO for 30 minutes.
-
Stimulate the cells with anti-CD3 and anti-CD28 antibodies.
-
Culture the cells for 4-6 days.
-
Harvest the cells and analyze the CFSE fluorescence by flow cytometry.
-
Calculate the proliferation index based on the dilution of the CFSE signal. A lower proliferation index in inhibitor-treated cells compared to the control indicates inhibition of proliferation.[10]
-
References
- 1. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Interleukin-2-inducible T-cell Kinase (ITK) Targeting by BMS-509744 Does Not Affect Cell Viability in T-cell Prolymphocytic Leukemia (T-PLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
GSK-2250665A: A Comparative Analysis of Cross-Reactivity within the Tec Kinase Family
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of GSK-2250665A's Selectivity Profile.
This compound is a potent inhibitor of Inducible T-cell Kinase (Itk), a member of the Tec family of non-receptor tyrosine kinases.[1][2][3] The Tec kinase family, which also includes Bruton's tyrosine kinase (Btk), Tec, Tyrosine-protein kinase Txk (also known as Rlk), and Bone marrow tyrosine kinase on chromosome X (Bmx), plays a crucial role in the signaling pathways of hematopoietic cells.[4] Understanding the selectivity profile of a kinase inhibitor is paramount for predicting its biological effects and potential off-target activities. This guide provides a comparative analysis of this compound's cross-reactivity with other members of the Tec kinase family, supported by available experimental data.
Quantitative Comparison of Inhibitory Activity
The selectivity of this compound has been evaluated against a panel of kinases, including the Tec family. The following table summarizes the inhibitory potency (pIC50) of this compound against Itk and its cross-reactivity with other Tec family members.
| Kinase Target | Tec Family Member | pIC50 |
| Itk | Yes | ~9.2 (pKi) |
| Btk | Yes | 6.5 |
| Tec | Yes | 6.6 |
| Txk (Rlk) | Yes | 7.1 |
| Bmx | Yes | 6.8 |
| Aurora B | No | 6.4 |
Data sourced from Alder et al. (2013) and publicly available databases.[1][3][4] The pKi value for Itk is noted, which is a measure of binding affinity, while pIC50 values are provided for the other kinases, representing the negative logarithm of the half-maximal inhibitory concentration.
Tec Kinase Family and this compound Inhibition
The following diagram illustrates the members of the Tec kinase family and highlights the primary inhibitory action of this compound on Itk.
References
Independent Validation and Comparative Analysis of GSK-2250665A, a Selective ITK Inhibitor
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of GSK-2250665A's Performance with Alternative Interleukin-2 Inducible T-cell Kinase (ITK) Inhibitors, Supported by Experimental Data.
This guide provides an independent validation of the published data for this compound, a potent and selective inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK). ITK is a critical non-receptor tyrosine kinase that plays a central role in T-cell receptor (TCR) signaling and the subsequent production of inflammatory cytokines.[1] Its inhibition is a promising therapeutic strategy for a range of T-cell mediated diseases, including asthma and autoimmune disorders.[1]
This document summarizes the available quantitative data, details key experimental protocols for validation, and presents a comparative analysis with other known ITK inhibitors. Visual diagrams of the ITK signaling pathway and experimental workflows are provided to facilitate a clear understanding of the underlying scientific principles.
Comparative Analysis of ITK Inhibitors
The following table summarizes the reported inhibitory activities of this compound and a selection of alternative ITK inhibitors. The data is compiled from publicly available literature and vendor specifications.
| Inhibitor | Type | Target(s) | pKi (nM) | IC50 (nM) | Cellular Activity (pIC50) | Key Selectivity Notes | Reference |
| This compound | Reversible | ITK | 9.2 | - | 7.3 (IFNγ production in PBMCs) | Selective over Aurora B (pIC50=6.4) and Btk (pIC50=6.5) | |
| BMS-509744 | Reversible, ATP-competitive | ITK | - | 19 | - | >200-fold selective over other Tec family kinases | [2] |
| Ibrutinib | Irreversible (covalent) | BTK, ITK | - | 2.2 (ITK) | - | Also a potent Btk inhibitor | [3][4] |
| PF-06465469 | Covalent | ITK, BTK | - | 2 (ITK) | - | Also inhibits BTK | [3] |
| ONO-7790500 | - | ITK | - | - | - | Highly specific ITK inhibitor | [4] |
| PRN694 | Irreversible (covalent) | ITK, RLK | - | - | - | Dual inhibitor of ITK and RLK | [2] |
| Soquelitinib (CPI-818) | - | ITK | - | - | - | In clinical trials for oncology; potential for inflammatory diseases | [5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the independent validation and comparison of kinase inhibitors. Below are protocols for an in vitro kinase assay and a cellular assay to assess the inhibitory activity of compounds like this compound.
In Vitro ITK Kinase Assay Protocol
This protocol is designed to determine the direct inhibitory effect of a compound on the enzymatic activity of ITK.
Materials:
-
Recombinant human ITK enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT, 2 mM MnCl2)[6]
-
ATP solution
-
Substrate (e.g., Poly (Glu4,Tyr1))
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
1 µl of the diluted test compound or DMSO (for control).
-
2 µl of recombinant ITK enzyme diluted in kinase buffer.
-
2 µl of a mixture of the substrate and ATP in kinase buffer.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Assay: Inhibition of IFNγ Production in Human PBMCs
This assay assesses the ability of an inhibitor to block T-cell activation in a more physiologically relevant context.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS
-
T-cell stimulants (e.g., anti-CD3/anti-CD28 antibodies or PHA)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Brefeldin A (protein transport inhibitor)
-
IFNγ ELISA kit or intracellular cytokine staining reagents (e.g., anti-IFNγ-PE antibody)
-
96-well cell culture plates
Procedure:
-
Cell Plating: Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in RPMI-1640 medium.
-
Compound Treatment: Add the desired concentrations of the test compound to the wells and pre-incubate for 1 hour at 37°C.
-
Stimulation: Add T-cell stimulants to the wells to activate the T-cells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator. For intracellular staining, add Brefeldin A for the last 4-6 hours of incubation.
-
IFNγ Measurement:
-
ELISA: Centrifuge the plate and collect the supernatant. Measure the IFNγ concentration in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Intracellular Cytokine Staining: Harvest the cells and stain for intracellular IFNγ using a flow cytometry-based protocol.
-
-
Data Analysis: Determine the pIC50 value by plotting the percentage of IFNγ inhibition against the logarithm of the inhibitor concentration.
Visualizing the Science: Signaling Pathways and Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: ITK Signaling Pathway Downstream of the T-Cell Receptor.
Caption: Experimental Workflow for ITK Inhibitor Validation.
Caption: Logical Framework for Comparing ITK Inhibitors.
References
- 1. Identification of a Novel and Selective Series of Itk Inhibitors via a Template-Hopping Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of interleukin-2-inducible kinase (ITK) inhibitors and potential for combination therapies for T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corvus Pharmaceuticals Announces Publication of Preclinical Data Demonstrating Potential of ITK Inhibition with Soquelitinib as a Novel Approach to T Cell-Mediated Inflammatory and Immune Diseases | Corvus Pharmaceuticals [corvuspharma.gcs-web.com]
- 6. promega.com [promega.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for GSK-2250665A
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of the investigational compound GSK-2250665A, fostering a culture of safety and compliance. Adherence to these procedural steps is critical for protecting personnel and the environment.
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general precautions for handling potent, investigational compounds should be strictly followed. Always handle this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.
Step-by-Step Disposal Protocol
The disposal of investigational drugs like this compound is governed by stringent regulations to prevent environmental contamination and ensure safety. The following protocol outlines the necessary steps for its proper disposal.
1. Hazard Classification and Waste Segregation: The first crucial step is to determine if the waste is hazardous. Since this compound is a bioactive compound, it should be treated as hazardous chemical waste. It is imperative to not mix this waste with non-hazardous laboratory trash.[1][2][3] All materials contaminated with this compound, including unused product, solutions, contaminated vials, pipette tips, and gloves, must be segregated for hazardous waste disposal.
2. Use of Appropriate Waste Containers: All this compound waste must be collected in a designated, leak-proof hazardous waste container that is compatible with the chemical properties of the compound and any solvents used.[1][4] The container should be kept securely closed except when adding waste.
3. Proper Labeling: The waste container must be clearly labeled as "Hazardous Waste." The label should include:
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste.
-
The date when waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
4. On-site Accumulation and Storage: Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA). This area must be under the control of laboratory personnel. It is crucial to prevent the accumulation of large quantities of waste; adhere to the limits set by your institution's Environmental Health and Safety (EHS) department.
5. Coordination with Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for guidance on hazardous waste disposal. Contact your EHS office to schedule a pickup for the hazardous waste. They will provide the necessary paperwork and ensure that the waste is transported and disposed of in compliance with all federal, state, and local regulations, including the Resource Conservation and Recovery Act (RCRA).
6. Final Disposal by a Licensed Vendor: The EHS department will coordinate with a licensed hazardous waste management vendor for the final disposal of this compound. The primary method for the destruction of such compounds is high-temperature incineration at a permitted facility.
Quantitative Data Summary
For the disposal of investigational drugs and laboratory chemicals, specific quantitative limits and timelines are often enforced by regulatory bodies and institutional policies. The following table summarizes key quantitative data to be aware of during the waste management process.
| Parameter | Guideline | Regulatory Context |
| Maximum Accumulation Volume in SAA | Up to 55 gallons of hazardous waste | Federal regulations for Satellite Accumulation Areas. |
| Maximum Accumulation for Acutely Hazardous Waste | 1 quart of liquid or 1 kg of solid | Federal regulations for "P-listed" acutely hazardous wastes. |
| Container Residue Limit for "Empty" Status | No more than 2.5 cm (1 inch) of residue, or 3% by weight for containers <110 gal | Federal regulations for determining if a hazardous waste container is "empty." |
| Record Keeping for Destruction | Minimum of three (3) years | Institutional policy for tracking waste from generation to final disposal. |
Disposal Workflow
The following diagram illustrates the step-by-step workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
